Product packaging for 3,5-Dibromophenol(Cat. No.:CAS No. 626-41-5)

3,5-Dibromophenol

Número de catálogo: B1293799
Número CAS: 626-41-5
Peso molecular: 251.90 g/mol
Clave InChI: PZFMWYNHJFZBPO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

3,5-Dibromophenol is a useful research compound. Its molecular formula is C6H4Br2O and its molecular weight is 251.90 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2O B1293799 3,5-Dibromophenol CAS No. 626-41-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3,5-dibromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFMWYNHJFZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211646
Record name Phenol, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626-41-5
Record name 3,5-Dibromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,5-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3,5-Dibromophenol: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromophenol, a halogenated organic compound with increasing relevance in pharmaceutical research and development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential applications, particularly as an intermediate in the synthesis of biologically active molecules. Furthermore, this guide delves into the mechanisms of action for bromophenol derivatives, including their role in inducing apoptosis through the generation of Reactive Oxygen Species (ROS), and provides a visual representation of this signaling pathway.

Core Properties of this compound

This compound is a disubstituted phenol featuring two bromine atoms at the meta positions relative to the hydroxyl group. Its chemical structure and properties make it a versatile building block in organic synthesis.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

PropertyValue
CAS Number 626-41-5
Molecular Formula C₆H₄Br₂O
Molecular Weight 251.90 g/mol [1][2]
Appearance White to light yellow or light orange powder/crystals[3]
Melting Point 79-83 °C
Boiling Point 581.28 K (calculated)[4]
Solubility Log10 of Water solubility in mol/l: -3.35 (calculated)[4]
Octanol/Water Partition Coefficient (logP) 2.917 - 3.5 (calculated)
IUPAC Name This compound
SMILES Oc1cc(Br)cc(Br)c1
InChI Key PZFMWYNHJFZBPO-UHFFFAOYSA-N
Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is toxic if swallowed and causes skin and serious eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the bromination of phenol. The following protocol is a generalized procedure based on established methods for the synthesis of dibromophenols.

Materials and Reagents
  • Phenol

  • Molecular Bromine (Br₂)

  • Sodium Hypochlorite (NaOCl) solution (16-25%) or Hydrogen Peroxide (H₂O₂) solution (25-30%)

  • Water (deionized)

  • Hexane (for recrystallization)

  • Three-necked round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Thermometer

  • Apparatus for recrystallization

Step-by-Step Procedure
  • Reaction Setup : In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve phenol (1 molar equivalent) in water. The reaction should be carried out in a well-ventilated fume hood.

  • Bromination : While stirring the phenol solution, gradually add molecular bromine (2 molar equivalents) through the dropping funnel. Maintain the reaction temperature between 20-40°C.

  • Addition of Oxidizing Agent : Concurrently or subsequently, add the oxidizing agent (sodium hypochlorite or hydrogen peroxide solution) dropwise to the reaction mixture. The molar ratio of phenol to bromine to oxidizing agent should be approximately 1:2:2.

  • Reaction Time : Continue stirring the mixture at 20-40°C for 2.5 to 5 hours.

  • Aging : After the initial reaction period, allow the reaction mass to age for an additional 2.5 to 5 hours with continued stirring.

  • Isolation and Purification : The crude this compound can be isolated by filtration. The product is then purified by recrystallization from a suitable solvent, such as hexane.

  • Drying : The purified crystals are dried under vacuum to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification A Dissolve Phenol in Water B Add Bromine and Oxidizing Agent (20-40°C) A->B C Stir for 2.5-5 hours B->C D Age for 2.5-5 hours C->D E Isolate Crude Product (Filtration) D->E Reaction Completion F Recrystallize from Hexane E->F G Dry Purified Crystals F->G

Caption: A flowchart of the synthesis and purification process for this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its reactive sites allow for further functionalization to create novel drug candidates. Bromophenols, as a class, are known for their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Role as a Pharmaceutical Intermediate

The dibromo-substitution pattern on the phenol ring provides a unique chemical scaffold for medicinal chemists. It allows for selective modifications to generate derivatives with specific therapeutic properties. For instance, it has been noted for its use in the preparation of drugs targeting conditions like arthritis.

Biological Activity of Bromophenol Derivatives

Research has demonstrated that bromophenol derivatives exhibit significant biological activities. Notably, they have been investigated for their potential as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms.

Mechanism of Action: ROS-Mediated Apoptosis

A key mechanism through which some bromophenol derivatives exert their anticancer effects is by inducing the generation of Reactive Oxygen Species (ROS) within cancer cells. This increase in intracellular ROS leads to oxidative stress and triggers the intrinsic apoptotic pathway.

Signaling Pathway Overview

The overproduction of ROS can damage cellular components, including mitochondria. This damage leads to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of apoptosis. Key proteins involved in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability.

Signaling Pathway Diagram

The diagram below illustrates the ROS-mediated apoptotic pathway that can be induced by certain bromophenol derivatives.

G ROS-Mediated Apoptotic Pathway Induced by Bromophenol Derivatives cluster_cell Cancer Cell BP Bromophenol Derivative ROS Increased ROS Production BP->ROS Mito Mitochondrial Damage ROS->Mito Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 - Bax Bax (Pro-apoptotic) ROS->Bax + CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2->Mito Bax->Mito

References

A Comprehensive Guide to the Natural Sources and Isolation of Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromophenol derivatives, a diverse class of halogenated phenolic compounds, are predominantly found as secondary metabolites in various marine organisms. These compounds have garnered significant scientific interest due to their wide array of potent biological activities, including antioxidant, antimicrobial, anticancer, and anti-diabetic properties.[1][2][3] This technical guide provides an in-depth overview of the natural sources of bromophenol derivatives, with a primary focus on marine algae. It further details the methodologies for their isolation, purification, and characterization, presenting quantitative data in structured tables and illustrating experimental workflows and associated signaling pathways through diagrams.

Natural Sources of Bromophenol Derivatives

Bromophenol derivatives are widespread in the marine environment, where they are believed to play a role in chemical defense mechanisms.[4] While they can be found in various organisms, marine algae, particularly red algae, are the most prolific producers.

Marine Algae

Marine algae, categorized into red (Rhodophyta), brown (Phaeophyceae), and green (Chlorophyta) algae, are the primary natural sources of bromophenols.[5]

  • Red Algae (Rhodophyta): This is the richest and most diverse source of bromophenol derivatives. The family Rhodomelaceae, in particular, is renowned for producing a vast array of these compounds. Key genera include:

    • Laurencia : Known for producing laurane-type bromophenols and other unique derivatives.

    • Polysiphonia : A source of various bromophenols, including lanosol derivatives.

    • Odonthalia : Contains bromophenols with tyrosinase inhibitory and antioxidant activities.

    • Rhodomela : A well-known source of bromophenols with antibacterial and anti-diabetic potential.

    • Vertebrata (formerly Polysiphonia) : Produces lanosol and its derivatives.

    • Symphyocladia : A source of bromophenols like bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE).

  • Brown Algae (Phaeophyceae): While not as prolific as red algae, brown algae also produce bromophenols. For instance, 2,4,6-tribromophenol is a known metabolite in various brown algae. The species Leathesia nana has been found to contain a bromophenol derivative with thrombin inhibitory activity.

  • Green Algae (Chlorophyta): Green algae are a less common source, but some species like Avrainvillea rawsoni have been shown to produce brominated diphenyl methane derivatives.

Other Marine Organisms

Besides algae, other marine organisms are also known to contain bromophenol derivatives:

  • Sponges: Various marine sponges are known to harbor bromophenols.

  • Acorn Worms (Enteropneusta): These marine invertebrates can produce and excrete significant amounts of bromophenols.

  • Fish and Seafood: Bromophenols contribute to the characteristic "ocean-like" flavor of seafood. Fish can accumulate these compounds through their diet, which often includes bromophenol-rich algae.

Isolation and Purification of Bromophenol Derivatives

The isolation of bromophenol derivatives from their natural sources is a multi-step process that typically involves extraction, followed by various chromatographic techniques for purification.

Extraction

The initial step involves the extraction of metabolites from the collected biomass. The choice of solvent is crucial for efficient extraction.

  • Solvent Extraction: Common solvents used for extracting bromophenols from marine algae include methanol, ethanol, acetone, and mixtures like methanol-dichloromethane. The selection of the solvent system depends on the polarity of the target bromophenol derivatives.

Chromatographic Purification

Following extraction, the crude extract is subjected to one or more chromatographic steps to isolate the individual bromophenol compounds.

  • Column Chromatography: This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel or Sephadex are common stationary phases.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for the final purification and quantification of bromophenol derivatives. A C18 column is frequently used as the stationary phase, with a mobile phase typically consisting of a gradient of water and acetonitrile or methanol.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the detailed structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound.

Quantitative Data

The concentration and biological activity of bromophenol derivatives can vary significantly depending on the source organism, geographical location, and season of collection. The following tables summarize some of the reported quantitative data.

Bromophenol Derivative Natural Source Concentration / Yield Reference
2,4,6-TribromophenolPterocladiella capillacea (Red Alga)2590 ng/g (wet weight)
2-BromophenolBrazilian Fishes0.20 ngg⁻¹
2,4,6-TribromophenolBrazilian Fishes299 ngg⁻¹
Lanosol ethyl etherOsmundaria serrata (Red Alga)0.20 mg ml⁻¹ (in whole plant)
2,4,6-TribromophenolEuropean conger (muscle)140-1000 ng g⁻¹ (lipid weight)
2,4,6-TribromophenolPurple sea urchin (gonads)830-880 ng g⁻¹ (lipid weight)
2,4,6-TribromophenolMediterranean mussel (body)1500-2000 ng g⁻¹ (lipid weight)
Bromophenol Derivative / Extract Biological Activity Assay IC₅₀ / MIC Reference
Bromophenol 1.2DPPH Radical Scavenging7.5 µM
Bromophenol 1.18DPPH Radical Scavenging6.8 µM
Bromophenol 1.19DPPH Radical Scavenging6.1 µM
(3,5-dibromo-4-hydroxyphenyl) acetic acid butyl esterDPPH Radical Scavenging9.67 to 21.90 µM
Butylated Hydroxytoluene (BHT) (Control)DPPH Radical Scavenging81.8 - 83.84 µM
Bromophenol derivatives from Rhodomela confervoidesPTP1B inhibition0.84 - 2.4 µM
Symmetric bromophenol dimer (from Laurencia nipponica, etc.)Glucose 6-phosphate dehydrogenase (G6PD) inhibition0.85 ± 0.1 µM
BP 2.14Aldose reductase inhibition0.09 µM
BP 2.25α-glycosidase inhibition8.73 nM
Compound 3.5 from Rhodomela confervoidesAntibacterial (8 strains)< 70 μg/mL (121 μM)

Experimental Protocols

Detailed methodologies are crucial for the reproducible isolation and evaluation of bromophenol derivatives.

General Isolation and Purification Protocol for Bromophenols from Red Algae

This protocol provides a general workflow for the isolation of bromophenols from red algae.

  • Collection and Preparation: Collect fresh algal material and clean it of any epiphytes and debris. The material can be used fresh or air-dried and ground into a fine powder.

  • Extraction: Macerate the algal powder with methanol (or another suitable solvent) at room temperature for an extended period (e.g., 48-72 hours), often with occasional shaking. Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Solvent Partitioning: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. The crude extract can then be suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the compounds based on their polarity.

  • Column Chromatography: Subject the most active fraction (determined by preliminary bioassays) to column chromatography over silica gel. Elute the column with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

  • Preparative HPLC: Further purify the fractions obtained from column chromatography using preparative reversed-phase HPLC to isolate the pure bromophenol derivatives.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of the isolated compounds.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • Test bromophenol derivatives dissolved in a suitable solvent (e.g., DMSO, methanol).

    • Positive control (e.g., Butylated Hydroxytoluene (BHT), Ascorbic acid).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a stock solution of the test bromophenol derivative.

    • Create a series of dilutions of the test compound in the 96-well plate.

    • Add the DPPH solution to each well containing the test compound dilutions and the control.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the cytotoxic effects of the bromophenol derivatives on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., K562 leukemia cells).

    • Cell culture medium and supplements.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • 96-well microplate.

    • CO₂ incubator.

    • Microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Treat the cells with various concentrations of the bromophenol derivatives for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of bromophenol derivatives from marine algae.

experimental_workflow start Collection of Marine Algae prep Sample Preparation (Cleaning, Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Methanol) prep->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning cc Column Chromatography (Silica Gel) partitioning->cc hplc Preparative HPLC (Reversed-Phase) cc->hplc pure_compound Pure Bromophenol Derivative hplc->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation bioassays Biological Activity Screening pure_compound->bioassays nmr NMR Spectroscopy (1D & 2D) structure_elucidation->nmr ms Mass Spectrometry (HRMS) structure_elucidation->ms antioxidant Antioxidant Assays (e.g., DPPH) bioassays->antioxidant anticancer Anticancer Assays (e.g., MTT) bioassays->anticancer antimicrobial Antimicrobial Assays bioassays->antimicrobial

Caption: Workflow for Isolation and Characterization of Bromophenols.

Signaling Pathway

The antioxidant activity of some bromophenol derivatives is associated with the modulation of the Nrf2 signaling pathway.

nrf2_pathway cluster_nucleus Inside Nucleus bromophenol Bromophenol Derivative keap1_nrf2 Keap1 Nrf2 bromophenol->keap1_nrf2 inhibition of Keap1 ros Oxidative Stress (ROS) ros->keap1_nrf2 induces dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to nrf2_nuc Nrf2 are ARE (Antioxidant Response Element) genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->genes activates transcription of response Cellular Protection & Antioxidant Response genes->response are_nuc ARE nrf2_nuc->are_nuc binds to are_nuc->genes

Caption: Nrf2-Mediated Antioxidant Response by Bromophenols.

References

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3,5-Dibromophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenol is a halogenated aromatic alcohol that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The reactivity of its phenolic hydroxyl group is a critical determinant of its synthetic utility. This guide provides a comprehensive analysis of the hydroxyl group's reactivity in this compound, detailing its acidity, nucleophilicity in key transformations such as O-alkylation and O-acylation, and its influence on the regioselectivity of electrophilic aromatic substitution reactions.

Core Properties of the Hydroxyl Group

The chemical behavior of the hydroxyl group in this compound is significantly influenced by the electronic effects of the two meta-positioned bromine atoms. These effects modulate the acidity of the phenol and the nucleophilicity of the phenoxide ion.

Acidity (pKa)

The acidity of the phenolic proton is a key parameter governing the ease of formation of the corresponding phenoxide, which is often the reactive species in nucleophilic reactions. The pKa of this compound has been reported to be 8.056 at 25°C.[1] The two electron-withdrawing bromine atoms at the meta positions increase the acidity of the phenolic proton compared to phenol (pKa ≈ 10) through their inductive effect.

CompoundpKa
Phenol~10
This compound 8.056 [1]

Reactivity as a Nucleophile: O-Alkylation and O-Acylation

The hydroxyl group of this compound, particularly after deprotonation to the phenoxide, is a potent nucleophile and readily participates in O-alkylation and O-acylation reactions to form ethers and esters, respectively.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a widely employed method for the preparation of ethers from phenols.[2][3] The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[2]

General Reaction Scheme:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

Experimental Protocol: Synthesis of 3,5-Dibromoanisole (O-methylation)

A general procedure for the synthesis of aryl ethers involves the reaction of the phenol with an alkylating agent in the presence of a base. For the methylation of a bromophenol, methyl iodide can be used as the alkylating agent with potassium carbonate as the base in a polar aprotic solvent like acetone.

  • Materials: this compound, Methyl Iodide (MeI), Anhydrous Potassium Carbonate (K₂CO₃), Acetone.

  • Procedure:

    • To a solution of this compound in acetone, add anhydrous potassium carbonate.

    • Add methyl iodide to the mixture.

    • Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

    • After cooling, filter the inorganic salts and evaporate the solvent.

    • The residue is then purified, typically by column chromatography, to yield 3,5-dibromoanisole.

O-Acylation (Esterification)

The hydroxyl group of this compound can be readily acylated to form esters using acylating agents such as acyl chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Scheme:

Ar-OH + R-COCl + Base → Ar-O-COR + Base·HCl

Experimental Protocol: Synthesis of 3,5-Dibromophenyl Acetate

The acylation of phenols with acyl chlorides is a common and efficient method for ester synthesis.

  • Materials: this compound, Acetyl Chloride (AcCl), Pyridine or Triethylamine, Dichloromethane (DCM) or other inert solvent.

  • Procedure:

    • Dissolve this compound in a dry, inert solvent such as dichloromethane.

    • Add a base, such as pyridine or triethylamine, to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add acetyl chloride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • The reaction mixture is then washed with dilute acid (to remove the base), water, and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

    • Purification is typically achieved by recrystallization or column chromatography.

Quantitative yields for the O-acylation of phenols can be very high, often exceeding 90%, especially under optimized conditions.

Influence on Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho,para-directing group in electrophilic aromatic substitution (EAS) reactions. However, the presence of two meta-positioned bromine atoms in this compound significantly influences the regioselectivity of further substitutions. The bromine atoms are deactivating but also ortho,para-directing.

The interplay of these directing effects determines the position of incoming electrophiles. The positions ortho (C2, C6) and para (C4) to the hydroxyl group are activated. The positions ortho (C2, C4, C6) to the bromine atoms are also electronically influenced. In this compound, the C2, C4, and C6 positions are all ortho or para to the hydroxyl group. The C2 and C6 positions are also ortho to one bromine atom and meta to the other, while the C4 position is ortho to both bromine atoms. Therefore, the C4 position is the most sterically hindered.

Bromination

Further bromination of this compound is expected to occur at the activated ortho and para positions. The reaction of phenol with bromine water typically leads to the formation of 2,4,6-tribromophenol.

Logical Workflow for Bromination

This compound This compound Activated_Positions Ortho (C2, C6) & Para (C4) positions activated by -OH This compound->Activated_Positions Directing effect Electrophile_Br+ Br+ Product Further Brominated Product(s) e.g., 2,4,6-Tribromo-3,5-dibromophenol (hypothetical) Electrophile_Br+->Product Activated_Positions->Product Attack by

Caption: Directing effects in the bromination of this compound.

Nitration

The nitration of phenols typically yields a mixture of ortho- and para-nitrophenols. For this compound, nitration is expected to occur at the C2, C4, and C6 positions. The exact regioselectivity will depend on the reaction conditions, with steric hindrance at the C4 position potentially favoring substitution at the C2 and C6 positions.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. However, phenols and other strongly activated aromatic rings can be problematic substrates for Friedel-Crafts alkylation due to polyalkylation and competing reactions. Friedel-Crafts acylation is generally more successful. For this compound, acylation would be expected to occur at the less sterically hindered ortho positions (C2 and C6). It is often advantageous to perform Friedel-Crafts reactions on the corresponding anisole (3,5-dibromoanisole) to avoid complications arising from the free hydroxyl group.

Multi-step Synthesis Involving this compound

This compound is a valuable starting material in multi-step synthetic sequences for the preparation of more complex molecules with potential biological activity.

Experimental Workflow: A Potential Synthetic Pathway

start This compound step1 O-Alkylation (e.g., Williamson Ether Synthesis) start->step1 intermediate1 3,5-Dibromophenyl Ether step1->intermediate1 step2 Electrophilic Aromatic Substitution (e.g., Nitration, Acylation) intermediate1->step2 intermediate2 Substituted 3,5-Dibromophenyl Ether step2->intermediate2 step3 Further Functional Group Interconversion intermediate2->step3 end Bioactive Target Molecule step3->end

Caption: A generalized synthetic pathway starting from this compound.

Conclusion

The hydroxyl group of this compound exhibits a rich and synthetically valuable reactivity profile. Its acidity is enhanced by the presence of the two meta-bromine atoms, facilitating its conversion to the nucleophilic phenoxide. This phenoxide readily undergoes O-alkylation and O-acylation to provide access to a variety of substituted ethers and esters. Furthermore, the hydroxyl group's strong activating and ortho,para-directing influence, in conjunction with the deactivating but also ortho,para-directing nature of the bromine atoms, governs the regioselectivity of electrophilic aromatic substitution reactions. A thorough understanding of these reactivity patterns is essential for the effective utilization of this compound as a key building block in the design and synthesis of complex organic molecules for applications in drug discovery and materials science.

References

The Multifaceted Biological Potential of 3,5-Dibromophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast array of chemical scaffolds. Among these, marine natural products and their synthetic analogues have emerged as a particularly rich source of bioactive compounds. This technical guide delves into the promising biological activities of 3,5-dibromophenol derivatives, a class of compounds that has demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and the management of oxidative stress and metabolic disorders. This document provides a comprehensive overview of their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Inducing Cell Death in Malignant Cells

Derivatives of this compound have shown notable cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, a critical process in cancer therapy.

A series of novel bromophenol derivatives incorporating an indolin-2-one moiety were synthesized and evaluated for their in vitro anticancer activity against several cancer cell lines, including human lung (A549), liver (Bel-7402, HepG2), cervical (HeLa), and colon (HCT116) cancer cell lines using the MTT assay.[1] Several of these hybrid compounds exhibited potent activity.[1] Similarly, other synthetic derivatives have been investigated, with some showing significant inhibition of cancer cell viability.[2]

The anticancer effects of these compounds are often linked to the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and the activation of apoptotic pathways.[3][4]

Quantitative Analysis of Anticancer Activity

The anticancer potency of various this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indolin-2-one HybridsCompound 4gA549 (Lung)6.6 ± 0.82 (µg/mL)
Bel7402 (Liver)7.2 ± 0.53 (µg/mL)
HepG2 (Liver)5.8 ± 0.41 (µg/mL)
HeLa (Cervical)8.1 ± 0.95 (µg/mL)
HCT116 (Colon)4.9 ± 0.37 (µg/mL)
Methylated/Acetylated DerivativesCompound 4b-4K562 (Leukemia)<10 µM (inhibited viability to 35.27%)

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions between studies.

Signaling Pathways in Anticancer Activity

anticancer_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Cascade 3_5_Dibromophenol_Derivative 3_5_Dibromophenol_Derivative ROS ↑ Reactive Oxygen Species (ROS) 3_5_Dibromophenol_Derivative->ROS DNA_Damage DNA Damage 3_5_Dibromophenol_Derivative->DNA_Damage Bcl2_down ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2_down Caspase3_act ↑ Cleaved Caspase-3 (Executioner) DNA_Damage->Caspase3_act Bcl2_down->Caspase3_act PARP_cleavage ↑ Cleaved PARP Caspase3_act->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Derivatives of this compound have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi. This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

For instance, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol, a related compound isolated from a marine sponge, exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Synthetic chalcones derived from 3,5-dibromo-2,4-dihydroxyacetophenone have also been screened for their antibacterial properties.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1
Staphylococcus aureus1
Campylobacter jejuni2
Pseudomonas aeruginosa4
Streptococcus pneumoniae8
Listeria monocytogenes8
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureus12
Pseudomonas aeruginosa780

Antioxidant Activity: Neutralizing Harmful Free Radicals

Some derivatives of this compound have been shown to possess antioxidant properties, which are crucial for combating oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity is often evaluated by the ability of the compounds to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

For example, (3,5-dibromo-4-hydroxyphenyl) acetic acid butyl ester, isolated from the red alga Polysiphonia urceolata, demonstrated potent scavenging activity against DPPH radicals.

Enzyme Inhibitory Activity: Targeting Key Biological Processes

This compound derivatives have also been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

In one study, bromophenol derivatives were evaluated for their inhibitory effects on aldose reductase, α-glucosidase, and α-amylase, enzymes relevant to the management of diabetes. The results showed that some of these compounds were potent inhibitors of these enzymes. Other studies have explored their potential as inhibitors of carbonic anhydrase and acetylcholinesterase.

Quantitative Analysis of Enzyme Inhibitory Activity

The inhibitory potency against enzymes is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound ClassEnzymeIC50 / KiReference
Bromophenol derivativesα-amylaseIC50: 9.63 - 91.47 nM
α-glucosidaseKi: 43.62 - 144.37 nM
Aldose reductaseKi: 0.05 - 1.13 µM
Brominated derivativesCarbonic Anhydrase IKi: 13.7 - 32.7 mM
Carbonic Anhydrase IIKi: 0.65 - 1.26 mM

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with this compound derivatives seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer measure_absorbance Measure absorbance (570 nm) add_solubilizer->measure_absorbance end End measure_absorbance->end

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Sample Preparation: Prepare solutions of the this compound derivatives at various concentrations.

  • Reaction Mixture: Mix the sample solutions with the DPPH solution and incubate in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the reaction mixtures at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

Western Blot for Apoptosis Marker Analysis

Western blotting is a technique used to detect specific proteins in a sample, making it ideal for analyzing the expression and cleavage of key apoptotic proteins.

Procedure:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP) followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

western_blot_workflow start Start protein_extraction Protein Extraction from Treated Cells start->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_antibody Primary Antibody Incubation (e.g., anti-cleaved caspase-3) blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (e.g., Chemiluminescence) secondary_antibody->detection end End detection->end

Conclusion

The diverse biological activities of this compound derivatives underscore their significant potential as a scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, antioxidant, and enzyme inhibition studies provides a strong foundation for further preclinical and clinical investigations. The detailed methodologies and structured data presented in this guide are intended to facilitate the rational design and evaluation of next-generation therapies based on this promising class of compounds. Continued research into the structure-activity relationships and mechanisms of action of this compound derivatives will be crucial in unlocking their full therapeutic potential.

References

3,5-Dibromophenol: A Versatile Precursor for the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromophenol, a readily available aromatic compound, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of novel organic compounds. Its unique structural features, including the presence of a reactive hydroxyl group and two bromine atoms meta to each other, provide multiple reaction sites for functionalization. This allows for the strategic introduction of various substituents, leading to the construction of complex molecules with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the use of this compound as a building block, detailing key synthetic transformations, experimental protocols, and the biological significance of the resulting novel compounds.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 626-41-5[1]
Molecular Formula C₆H₄Br₂O[1]
Molecular Weight 251.90 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 78-81 °C
Boiling Point 237 °C
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.
Safety Acutely toxic if swallowed, causes skin and eye irritation. Appropriate personal protective equipment (PPE) should be worn during handling.[1]

Key Synthetic Transformations Utilizing this compound

The reactivity of this compound allows for several key synthetic transformations, enabling the creation of a wide range of derivatives. These include ether synthesis, carbon-carbon bond formation through cross-coupling reactions, and the synthesis of heterocyclic compounds.

Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Workflow for Williamson Ether Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products phenol This compound deprotonation Deprotonation phenol->deprotonation 1. base Base (e.g., NaH, K₂CO₃) base->deprotonation alkyl_halide Alkyl Halide (R-X) sn2 SN2 Reaction alkyl_halide->sn2 2. deprotonation->sn2 Forms Phenoxide ether 3,5-Dibromoaryl Ether sn2->ether salt Salt (e.g., NaX) sn2->salt

Caption: General workflow for the Williamson ether synthesis starting from this compound.

Experimental Protocol: Synthesis of 1,3-Dibromo-5-methoxybenzene

  • Deprotonation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Alkylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1,3-dibromo-5-methoxybenzene.

ProductReagentsBaseSolventYield (%)
1,3-Dibromo-5-methoxybenzeneThis compound, Methyl IodideNaHDMF>90 (Typical)
1,3-Dibromo-5-(benzyloxy)benzeneThis compound, Benzyl BromideK₂CO₃Acetone~85 (Typical)
Suzuki-Miyaura Cross-Coupling

The bromine atoms on the this compound ring are amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the introduction of various aryl or vinyl substituents, leading to the synthesis of biaryl and styrenyl derivatives.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate Ar-Pd(II)-R(L)₂ transmetalation->pd_intermediate boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3,5-Diphenylphenol

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (2.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add a degassed mixture of a suitable solvent system, for example, a 4:1 mixture of dioxane and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon) and maintain a positive pressure.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield 3,5-diphenylphenol.

ProductArylboronic AcidCatalystBaseSolventYield (%)
3,5-DiphenylphenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water80-90 (Typical)
3-(4-Methoxyphenyl)-5-bromophenol4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/Water75-85 (Typical)
Ullmann Condensation

The Ullmann condensation provides a classic method for forming C-O or C-N bonds. In the context of this compound, it can be used to synthesize diaryl ethers or N-aryl amines, although modern palladium-catalyzed methods are often preferred due to milder reaction conditions. The traditional Ullmann reaction typically requires a copper catalyst and high temperatures.

Logical Relationship in Ullmann Condensation:

Ullmann_Condensation start Starting Materials phenol This compound start->phenol nucleophile Nucleophile (R-OH or R₂NH) start->nucleophile catalyst Copper Catalyst (CuI, Cu₂O) start->catalyst base Base (e.g., K₂CO₃) start->base conditions High Temperature (e.g., >150°C) phenol->conditions nucleophile->conditions catalyst->conditions base->conditions product Product (Diaryl Ether or N-Aryl Amine) conditions->product

Caption: Key components and conditions for the Ullmann condensation.

Experimental Protocol: Synthesis of 3,5-Dibromodiphenyl Ether

  • Reaction Setup: Combine this compound (1.0 eq), phenol (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Inert Atmosphere: De-gas the mixture and place it under an inert atmosphere.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.

ProductNucleophileCatalystBaseSolventYield (%)
3,5-Dibromodiphenyl EtherPhenolCuIK₂CO₃DMF60-70 (Typical)
N-(3,5-Dibromophenyl)anilineAnilineCu₂OK₃PO₄Pyridine50-60 (Typical)

Novel Bioactive Compounds Derived from this compound

Derivatives of this compound have shown significant promise as bioactive molecules, exhibiting a range of pharmacological activities.

Enzyme Inhibitors

Several studies have reported the synthesis of bromophenol derivatives that act as potent enzyme inhibitors. For instance, novel bromophenols have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key enzyme in the insulin signaling pathway and a target for the treatment of type 2 diabetes and obesity.[2] Other derivatives have demonstrated inhibitory activity against carbonic anhydrases, which are involved in various physiological processes, and α-glucosidase and α-amylase, enzymes related to carbohydrate metabolism.

Compound ClassTarget EnzymePotential Therapeutic Application
Polybrominated diphenyl ethersProtein Tyrosine Phosphatase 1B (PTP1B)Type 2 Diabetes, Obesity
Substituted BromophenolsCarbonic Anhydrases (hCA I and II)Glaucoma, Epilepsy
Brominated Chalcones and Flavonesα-Glucosidase, α-AmylaseType 2 Diabetes
Anticancer Agents

Recent research has focused on the design and synthesis of novel bromophenol hybrids with heterocyclic moieties that exhibit significant anticancer activity. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species (ROS).

Signaling Pathway for Apoptosis Induction by a Novel Bromophenol Derivative:

Apoptosis_Pathway cluster_cell Cancer Cell compound Novel Bromophenol Derivative ros Increased ROS Production compound->ros mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2 Bcl-2 (Anti-apoptotic) Downregulation mitochondria->bcl2 bax Bax (Pro-apoptotic) Upregulation mitochondria->bax caspase Caspase Activation (e.g., Caspase-3) bcl2->caspase bax->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for apoptosis induction in cancer cells by a novel bromophenol derivative.

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of novel organic compounds. Its unique reactivity allows for a range of synthetic transformations, including etherification, cross-coupling reactions, and the construction of heterocyclic systems. The resulting derivatives have demonstrated significant potential as bioactive molecules, particularly as enzyme inhibitors and anticancer agents. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents. Further investigation into the diverse reactivity of this compound is poised to unlock even more innovative applications in the future.

References

Methodological & Application

Synthesis of 3,5-Dibromophenol from phenol bromination

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The direct bromination of phenol predominantly yields ortho- and para-substituted products due to the activating and directing effects of the hydroxyl group. Therefore, the synthesis of 3,5-dibromophenol, a meta-substituted derivative, necessitates a multi-step synthetic strategy. This document outlines a reliable four-step process commencing from the readily available starting material, p-nitroaniline. The described protocol involves a sequence of bromination, deamination, reduction, and diazotization followed by hydrolysis to yield the target compound. This methodology is particularly relevant for researchers in organic synthesis, medicinal chemistry, and materials science who require regioselective control in the functionalization of aromatic rings.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following four-step reaction sequence:

  • Bromination of p-Nitroaniline: The process begins with the dibromination of p-nitroaniline at the positions ortho to the amino group, yielding 2,6-dibromo-4-nitroaniline.

  • Deamination of 2,6-Dibromo-4-nitroaniline: The amino group of 2,6-dibromo-4-nitroaniline is removed via diazotization followed by a reduction of the diazonium salt to afford 3,5-dibromonitrobenzene.

  • Reduction of 3,5-Dibromonitrobenzene: The nitro group of 3,5-dibromonitrobenzene is then reduced to an amino group to produce the key intermediate, 3,5-dibromoaniline.

  • Hydrolysis of 3,5-Dibromoaniline: In the final step, 3,5-dibromoaniline undergoes a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis of the resulting diazonium salt to furnish the desired this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-4-nitroaniline

Materials:

  • p-Nitroaniline

  • Glacial Acetic Acid

  • Bromine

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-nitroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

  • Filter the yellow solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,6-dibromo-4-nitroaniline.

Step 2: Synthesis of 3,5-Dibromonitrobenzene

Materials:

  • 2,6-Dibromo-4-nitroaniline

  • Isopropanol

  • Water

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

Procedure:

  • In a flask, prepare a suspension of 2,6-dibromo-4-nitroaniline in a mixture of isopropanol and water.

  • Carefully add concentrated sulfuric acid to the suspension.

  • Heat the mixture to 70 °C.

  • Slowly add a solution of sodium nitrite in water to the hot mixture.

  • After the addition is complete, cool the reaction mixture and add more water.

  • Filter the precipitated product, wash with water, and dry. The crude 3,5-dibromonitrobenzene can be used in the next step without further purification. A high yield of approximately 99% can be expected for this step.[1]

Step 3: Synthesis of 3,5-Dibromoaniline

Materials:

  • 3,5-Dibromonitrobenzene

  • Glacial Acetic Acid

  • Titanium(III) chloride (TiCl₃) solution (30 wt% in 2 N HCl)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,5-dibromonitrobenzene in glacial acetic acid.

  • Gradually add the titanium(III) chloride solution to the reaction mixture at room temperature until the color of the solution indicates the completion of the reduction. The reaction can be monitored by TLC.

  • Once the reaction is complete, remove the acetic acid under reduced pressure.

  • Neutralize the residue with a 1 M sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 3,5-dibromoaniline. This step can yield up to 86.7% of the desired product.[2]

Step 4: Synthesis of this compound

Materials:

  • 3,5-Dibromoaniline

  • Dilute Sulfuric Acid

  • Sodium Nitrite (NaNO₂) solution

  • Water

Procedure:

  • Dissolve 3,5-dibromoaniline in dilute sulfuric acid and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C, to form the diazonium salt.

  • After the addition is complete, continue stirring for a short period.

  • To hydrolyze the diazonium salt, add the solution to boiling water or pass steam through the solution.

  • The this compound will be formed and can be isolated by steam distillation or extraction with a suitable organic solvent (e.g., diethyl ether).

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemperature (°C)Reaction TimeYield (%)
1p-Nitroaniline2,6-Dibromo-4-nitroanilineBromineGlacial Acetic Acid0 to RTSeveral hoursGood
22,6-Dibromo-4-nitroaniline3,5-DibromonitrobenzeneNaNO₂, H₂SO₄Isopropanol, Water70-~99[1]
33,5-Dibromonitrobenzene3,5-DibromoanilineTiCl₃Glacial Acetic AcidRT-86.7[2]
43,5-DibromoanilineThis compoundNaNO₂, H₂SO₄Water0-5 then boiling-Moderate

Experimental Workflow

SynthesisWorkflow pNitroaniline p-Nitroaniline bromination Bromination (Br₂, Acetic Acid) pNitroaniline->bromination intermediate1 2,6-Dibromo-4-nitroaniline bromination->intermediate1 deamination Deamination (NaNO₂, H₂SO₄, Isopropanol) intermediate1->deamination intermediate2 3,5-Dibromonitrobenzene deamination->intermediate2 reduction Reduction (TiCl₃, Acetic Acid) intermediate2->reduction intermediate3 3,5-Dibromoaniline reduction->intermediate3 hydrolysis Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) intermediate3->hydrolysis finalProduct This compound hydrolysis->finalProduct

Caption: Multi-step synthesis of this compound from p-nitroaniline.

References

Application Notes and Protocols for the Synthesis of 3,5-Dibromophenyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of ethers from 3,5-dibromophenol and various alkyl halides via the Williamson ether synthesis provides a versatile platform for the generation of a library of substituted aromatic compounds. This class of molecules holds potential for applications in medicinal chemistry and materials science. The electron-withdrawing nature of the bromine atoms on the phenyl ring increases the acidity of the phenolic proton, facilitating its deprotonation and subsequent nucleophilic attack on an alkyl halide. This document provides detailed protocols for the synthesis of a range of 3,5-dibromophenyl ethers and summarizes the expected outcomes based on analogous reactions.

Polybrominated diphenyl ethers, which share structural similarities with the compounds described herein, have been isolated from natural sources and exhibit a range of biological activities. For instance, certain polybrominated diphenyl ethers have demonstrated potent and broad-spectrum antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[1]. This suggests that the 3,5-dibromophenyl ether scaffold could serve as a valuable starting point for the development of new therapeutic agents.

Synthesis of 3,5-Dibromophenyl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and straightforward method for the preparation of the target ethers. The general reaction involves the deprotonation of this compound with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile and attacks the primary alkyl halide in an SN2 reaction.

General Reaction Scheme:

Figure 1: General reaction scheme for the Williamson ether synthesis of 3,5-dibromophenyl ethers.

Factors Influencing the Reaction:
  • Base: The choice of base is crucial for the efficient deprotonation of the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH). For phenols, moderately strong bases like K₂CO₃ and Cs₂CO₃ are often sufficient and offer good yields.

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.

  • Alkyl Halide: Primary alkyl halides are ideal substrates for this reaction as they are most susceptible to SN2 attack. Secondary and tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, leading to the formation of alkenes as byproducts.

  • Temperature: The reaction temperature can be adjusted to optimize the reaction rate and yield. Reactions are often carried out at elevated temperatures to ensure completion in a reasonable timeframe.

Experimental Protocols

The following are detailed protocols for the synthesis of various 3,5-dibromophenyl ethers.

Protocol 1: Synthesis of 3,5-Dibromoanisole (1,3-Dibromo-5-methoxybenzene)

Materials:

  • This compound

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a stirrable suspension.

  • Slowly add methyl iodide (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 3,5-dibromoanisole.

Protocol 2: Synthesis of 1-Ethoxy-3,5-dibromobenzene

Materials:

  • This compound

  • Ethyl bromide (CH₃CH₂Br)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Follow the procedure outlined in Protocol 1, substituting ethyl bromide (1.2 eq) for methyl iodide.

  • Heat the reaction mixture to 70°C and stir for 6 hours, or until completion by TLC.

  • Follow the same work-up and purification steps to obtain 1-ethoxy-3,5-dibromobenzene.

Protocol 3: Synthesis of 1-(Benzyloxy)-3,5-dibromobenzene

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous cesium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Add benzyl bromide (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 3 hours, or until completion by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 1-(benzyloxy)-3,5-dibromobenzene.

Protocol 4: Synthesis of 1,3-Dibromo-5-propoxybenzene

Materials:

  • This compound

  • 1-Iodopropane (CH₃CH₂CH₂I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0°C and add 1-iodopropane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 hours, or until completion by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to give 1,3-dibromo-5-propoxybenzene.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the O-alkylation of a substituted phenol, which can be used as a guideline for the synthesis of 3,5-dibromophenyl ethers.

EntryAlkyl Halide (R-X)BaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF60492
2Ethyl BromideK₂CO₃DMF70688
3Benzyl BromideCs₂CO₃Acetonitrile80395
4Propyl IodideNaHTHF25885

Note: The data presented in this table is based on the O-alkylation of 3-Bromo-5-difluoromethoxy-4-fluorophenol and serves as a representative example. Actual yields for the reactions with this compound may vary.[2]

Characterization Data

The synthesized 3,5-dibromophenyl ethers can be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

3,5-Dibromoanisole:

  • ¹H NMR (CDCl₃): δ 7.34 (t, J = 1.6 Hz, 1H), 6.99 (d, J = 1.6 Hz, 2H), 3.77 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 160.4, 123.7, 118.9, 112.9, 56.1.

  • Mass Spectrometry (EI): m/z (%) 266 (M⁺, 100), 251, 143, 63.

1-(Benzyloxy)-3,5-dibromobenzene:

  • Molecular Formula: C₁₃H₁₀Br₂O

  • Molecular Weight: 342.03 g/mol

  • ¹H NMR (CDCl₃): δ 7.42-7.30 (m, 5H), 7.27 (t, J = 1.6 Hz, 1H), 7.04 (d, J = 1.6 Hz, 2H), 5.01 (s, 2H).

  • ¹³C NMR (CDCl₃): δ 159.8, 136.2, 128.7, 128.3, 127.7, 123.8, 119.8, 113.9, 71.0.

  • Mass Spectrometry: Expected accurate mass and isotopic pattern for C₁₃H₁₀Br₂O.

Visualizations

Williamson Ether Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Combine this compound and Base in Flask B Add Anhydrous Solvent A->B C Add Alkyl Halide B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress by TLC D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction and Washes) F->G H Dry Organic Layer G->H I Concentrate under Reduced Pressure H->I J Purify by Flash Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: Experimental workflow for the synthesis of 3,5-dibromophenyl ethers.

Reaction Mechanism

G This compound This compound Phenoxide 3,5-Dibromophenoxide This compound->Phenoxide Deprotonation Base Base Base->Phenoxide Transition_State SN2 Transition State Phenoxide->Transition_State Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Transition_State Product 3,5-Dibromophenyl Ether Transition_State->Product

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Synthesis of a Novel Brominated Phosphazene-Based Flame Retardant from 3,5-Dibromophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and application of a novel flame retardant, Hexakis(3,5-dibromophenoxy)cyclotriphosphazene (HDBPCP), derived from 3,5-dibromophenol. This flame retardant is designed for incorporation into epoxy resins to enhance their fire safety characteristics, a critical consideration in various high-performance applications.

Introduction

This compound is a versatile chemical intermediate. Its aromatic structure and bromine content make it a suitable precursor for the synthesis of halogenated flame retardants. When combined with a phosphorus-nitrogen backbone, such as that of a cyclotriphosphazene ring, the resulting molecule can exhibit a synergistic flame retardant effect. The bromine acts primarily in the gas phase by scavenging flame-propagating radicals, while the phosphorus and nitrogen contribute to char formation in the condensed phase, insulating the underlying polymer. This dual-mode action is highly effective in reducing the flammability of polymeric materials.

Synthesis of Hexakis(3,5-dibromophenoxy)cyclotriphosphazene (HDBPCP)

The synthesis of HDBPCP involves the nucleophilic substitution of the chlorine atoms on a hexachlorocyclotriphosphazene (HCCP) core with the phenoxide of this compound.

Experimental Protocol

Materials:

  • Hexachlorocyclotriphosphazene (HCCP)

  • This compound

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Toluene (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

  • Methanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Phenoxide:

    • In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (6.6 molar equivalents) and potassium hydroxide (7.0 molar equivalents) in anhydrous toluene.

    • Heat the mixture to reflux and stir vigorously under a nitrogen atmosphere for 2-4 hours to ensure the complete formation of the potassium 3,5-dibromophenoxide salt. Water formed during the reaction can be removed by azeotropic distillation using a Dean-Stark trap.

  • Substitution Reaction:

    • In a separate flask, dissolve hexachlorocyclotriphosphazene (1.0 molar equivalent) in anhydrous tetrahydrofuran (THF).

    • Slowly add the HCCP solution to the refluxing phenoxide solution via a dropping funnel over a period of 1-2 hours.

    • Continue to reflux the reaction mixture for 24-48 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the precipitated potassium chloride (KCl).

    • Wash the filtrate with deionized water several times to remove any remaining salts and unreacted phenoxide.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Precipitate the crude product by slowly adding the concentrated solution to a large volume of methanol with vigorous stirring.

    • Collect the white solid product by vacuum filtration, wash with methanol, and dry in a vacuum oven at 60-80°C to a constant weight.

Characterization:

The structure of the synthesized HDBPCP can be confirmed using the following analytical techniques:

  • FTIR Spectroscopy: To identify the characteristic P-N, P-O-Ar, and C-Br bonds.

  • ¹H and ³¹P NMR Spectroscopy: To confirm the chemical structure and purity of the compound.

  • Mass Spectrometry: To determine the molecular weight of the final product.

Flame Retardant Performance in Epoxy Resin

The efficacy of HDBPCP as a flame retardant is evaluated by incorporating it into an epoxy resin formulation and subjecting the cured composite to standard flammability tests.

Experimental Protocol: Preparation and Testing of Flame-Retardant Epoxy Resin

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 4,4'-Diaminodiphenyl sulfone (DDS) or other suitable curing agent

  • Hexakis(3,5-dibromophenoxy)cyclotriphosphazene (HDBPCP)

Procedure:

  • Compounding:

    • Mechanically mix the desired amount of HDBPCP (e.g., 5, 10, 15 wt%) with the DGEBA epoxy resin until a homogeneous dispersion is achieved. Mild heating may be applied to reduce the viscosity of the resin.

    • Add the stoichiometric amount of the curing agent (DDS) to the mixture and continue stirring until it is fully dissolved.

  • Curing:

    • Pour the mixture into preheated molds.

    • Cure the samples in an oven following a standard curing profile for the specific epoxy/curing agent system (e.g., 180°C for 2 hours followed by post-curing at 200°C for 2 hours).

  • Flammability Testing:

    • Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to support combustion of the material according to ASTM D2863.

    • UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on its self-extinguishing time and dripping behavior according to ASTM D3801.

    • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and char yield of the composites under a nitrogen atmosphere.

Data Presentation

The following table summarizes the expected flame retardant performance of an epoxy resin containing HDBPCP, based on reported data for analogous aryloxycyclotriphosphazene flame retardants.[1][2][3][4]

FormulationPhosphorus Content (wt%)Bromine Content (wt%)LOI (%)UL-94 RatingChar Yield at 800°C (TGA, N₂) (%)
Neat Epoxy00~23-25No Rating< 20
Epoxy + 10% HDBPCP~1.5~25> 30V-0> 30
Epoxy + 15% HDBPCP~2.2~38> 35V-0> 35

Note: The values presented for HDBPCP formulations are predictive and based on the performance of structurally similar phosphorus-bromine flame retardants.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 3_5_Dibromophenol This compound Phenoxide_Formation Phenoxide Formation (Toluene, Reflux) 3_5_Dibromophenol->Phenoxide_Formation KOH KOH KOH->Phenoxide_Formation HCCP Hexachlorocyclotriphosphazene (HCCP) Substitution Nucleophilic Substitution (THF, Reflux) HCCP->Substitution Phenoxide_Formation->Substitution Potassium 3,5-dibromophenoxide Purification Purification (Precipitation in Methanol) Substitution->Purification HDBPCP Hexakis(3,5-dibromophenoxy)- cyclotriphosphazene (HDBPCP) Purification->HDBPCP

Caption: Synthesis workflow for HDBPCP.

Flame Retardancy Mechanism

Flame_Retardancy_Mechanism cluster_combustion Combustion Cycle cluster_fr Flame Retardant Action Polymer Polymer Matrix (e.g., Epoxy Resin) Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Fuel Flammable Volatiles (Fuel) Decomposition->Fuel Combustion Combustion in Gas Phase Fuel->Combustion Combustion->Heat Exothermic Radicals H•, OH• Radicals Combustion->Radicals Radicals->Combustion Propagation HDBPCP HDBPCP Gas_Phase Gas Phase Inhibition HDBPCP->Gas_Phase Condensed_Phase Condensed Phase Action HDBPCP->Condensed_Phase Br_Radicals Br• Radicals Gas_Phase->Br_Radicals releases Char_Layer Protective Char Layer Condensed_Phase->Char_Layer promotes Br_Radicals->Radicals scavenges Char_Layer->Polymer insulates Char_Layer->Fuel blocks release

Caption: Dual-mode flame retardancy mechanism.

Conclusion

The synthesis of Hexakis(3,5-dibromophenoxy)cyclotriphosphazene from this compound presents a promising route to a highly effective, halogenated phosphorus-based flame retardant. The combination of bromine and a phosphazene core is expected to provide excellent flame retardant properties to epoxy resins through a synergistic gas and condensed phase mechanism. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and evaluation of this novel flame retardant for advanced applications requiring enhanced fire safety.

References

Application of 3,5-Dibromophenol in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,5-Dibromophenol is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern provides a scaffold for the development of novel therapeutic agents with diverse pharmacological activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound and its derivatives in medicinal chemistry. The applications span from the development of potent enzyme inhibitors to the discovery of novel anticancer and antibacterial agents, many of which are inspired by naturally occurring marine products.

As a Precursor to Enzyme Inhibitors

Derivatives of this compound have been extensively explored as inhibitors of various enzymes implicated in a range of diseases. The structural motif of this compound is often found in compounds targeting enzymes such as carbonic anhydrases, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B), as well as enzymes involved in carbohydrate metabolism like α-glucosidase and α-amylase.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Novel bromophenol derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II.

Quantitative Data: Carbonic Anhydrase Inhibition

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
Novel Bromophenol Derivative 18hCA I2.53 ± 0.25 nM[1]
Novel Bromophenol Derivative 21hCA I25.67 ± 4.58 nM[1]
Novel Bromophenol Derivative 18hCA II1.63 ± 0.11 nM[1]
Novel Bromophenol Derivative 15hCA II15.05 ± 1.07 nM[1]
Acetazolamide (Standard)hCA I36.2 mM[2]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (p-NPA) to the colored product 4-nitrophenol, monitored spectrophotometrically.

Materials:

  • Carbonic anhydrase (human, recombinant)

  • 4-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.3 mg/mL stock solution of carbonic anhydrase in Tris-HCl buffer.

  • Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.

  • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

  • Add 2 µL of the test compound solution at various concentrations (or DMSO for control).

  • Add 20 µL of the enzyme solution to all wells except the blank.

  • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-15 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ values.

Logical Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution in 96-Well Plate cluster_analysis Data Analysis prep_buffer Prepare Tris-HCl Buffer add_buffer Add Buffer prep_buffer->add_buffer prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme Solution prep_enzyme->add_enzyme prep_substrate Prepare p-NPA Substrate add_substrate Add p-NPA Substrate prep_substrate->add_substrate prep_compounds Prepare Test Compounds add_compound Add Test Compound/Control prep_compounds->add_compound add_buffer->add_compound add_compound->add_enzyme incubate Incubate (10 min) add_enzyme->incubate incubate->add_substrate measure Kinetic Measurement (400 nm) add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50/Ki calc_inhibition->determine_ic50

Workflow for Carbonic Anhydrase Inhibition Assay
Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Novel bromophenol derivatives have demonstrated significant AChE inhibitory activity.

Quantitative Data: Acetylcholinesterase Inhibition

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
Novel Bromophenol Derivative 21AChE6.54 ± 1.03 nM
Novel Bromophenol Derivative 18AChE7.92 ± 1.38 nM
Novel Bromophenol Derivative 15AChE24.86 ± 5.30 nM
Tacrine (Standard)AChE-

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 10 mM DTNB solution and a 14 mM ATCI solution in phosphate buffer.

  • Prepare a 1 U/mL AChE solution in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Mix and pre-incubate the plate for 10 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

  • Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction and the percentage of inhibition for each compound concentration to determine the IC₅₀ or Kᵢ values.

Antidiabetic Enzyme Inhibitors

Bromophenol derivatives have shown potential as antidiabetic agents through the inhibition of enzymes like α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B (PTP1B).

Quantitative Data: Antidiabetic Enzyme Inhibition

CompoundTarget EnzymeInhibition Constant (Kᵢ) / IC₅₀Reference
Novel Bromophenol Derivativeα-GlucosidaseKᵢ: 4.31 ± 1.93 nM
Novel Bromophenol Derivativeα-GlucosidaseKᵢ: 44.14 ± 2.19 nM
HPNPTP1BIC₅₀: 0.63 µmol/L
BPN (Lead Compound)PTP1BIC₅₀: 0.84 µmol/L
Bromophenol Derivative 4gPTP1BIC₅₀: 0.68 µmol/L
Bromophenol Derivative 1PTP1BIC₅₀: 3.4 µmol/L
Bromophenol Derivative 3PTP1BIC₅₀: 2.8 µmol/L

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay measures the inhibition of α-glucosidase activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 2 U/mL solution of α-glucosidase in phosphate buffer.

  • Prepare a 1 mM solution of pNPG in phosphate buffer.

  • In a 96-well plate, pre-incubate 20 µL of the test compound solution with 20 µL of the α-glucosidase solution for 5 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the pNPG solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Experimental Protocol: α-Amylase Inhibition Assay

This assay determines the inhibitory effect on α-amylase by measuring the amount of starch remaining after the enzymatic reaction.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (100 mM, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.15 U/mL solution of α-amylase in phosphate buffer.

  • Pre-incubate 100 µL of the test compound solution with 100 µL of the α-amylase solution at 37°C for 7.2 minutes.

  • Add 100 µL of starch solution and incubate at 37°C for 5.5 minutes.

  • Stop the reaction by adding 200 µL of DNS reagent and boiling for 15.6 minutes.

  • Cool the mixture and transfer 100 µL to a 96-well plate, diluted with 100 µL of water.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Experimental Protocol: PTP1B Inhibition Assay

This colorimetric assay measures the inhibition of PTP1B by quantifying the dephosphorylation of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Tris-HCl buffer (25 mM, pH 7.5) containing 1 mM EDTA and 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 1 µg/mL solution of PTP1B in Tris-HCl buffer.

  • Prepare a 4 mM solution of pNPP in Tris-HCl buffer.

  • In a 96-well plate, add 10 µL of the test compound solution, 20 µL of the PTP1B solution, and 130 µL of Tris-HCl buffer.

  • Initiate the reaction by adding 40 µL of the pNPP solution.

  • Incubate at 37°C for 10 minutes.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

In the Synthesis of Anticancer Agents

This compound serves as a key starting material for the synthesis of novel anticancer agents. By incorporating this moiety into various heterocyclic scaffolds, such as indolin-2-ones, researchers have developed compounds with potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Data: Anticancer Activity

CompoundCell LineAssayIC₅₀Reference
Compound 4gA549, Bel7402, HepG2, HeLa, HCT116MTTPotent Activity
Compound 4gA549MTT-
Compound 4hA549, Bel7402, HepG2, HeLa, HCT116MTTPotent Activity
Compound 4iA549, Bel7402, HepG2, HeLa, HCT116MTTPotent Activity
Compound 5hA549, Bel7402, HepG2, HeLa, HCT116MTTPotent Activity
Compound 6dA549, Bel7402, HepG2, HeLa, HCT116MTTPotent Activity
Compound 7aA549, Bel7402, HepG2, HeLa, HCT116MTTPotent Activity
Compound 7bA549, Bel7402, HepG2, HeLa, HCT116MTTPotent Activity

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC₅₀ values.

Signaling Pathway: ROS-Mediated Apoptosis

Several bromophenol derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS), which in turn triggers apoptosis (programmed cell death).

G Bromophenol Bromophenol Derivative ROS Increased Cellular ROS Production Bromophenol->ROS Induces Mito_Damage Mitochondrial Damage ROS->Mito_Damage Causes Caspase_Activation Caspase Activation Mito_Damage->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

ROS-Mediated Apoptosis Pathway

Synthetic Workflow: Bromophenol-Indolin-2-one Hybrids

A common synthetic route to these anticancer agents involves a Knoevenagel condensation.

G cluster_synthesis Synthesis of Bromophenol-Indolin-2-one Hybrids start_oxindole Oxindole chlorosulfonation Chlorosulfonation (ClSO3H) start_oxindole->chlorosulfonation intermediate_2 Compound 2 chlorosulfonation->intermediate_2 amination Reaction with Amines (THF, 80°C) intermediate_2->amination intermediate_3 5-Substituted-indolin-2-one amination->intermediate_3 condensation Knoevenagel Condensation (Ethanol, Piperidine) intermediate_3->condensation start_aldehyde Bromophenol Aldehyde start_aldehyde->condensation final_product Bromophenol-Indolin-2-one Derivative condensation->final_product

Synthetic Workflow for Anticancer Hybrids

As Antibacterial Agents

Marine natural products containing the this compound moiety have demonstrated potent antibacterial activity. One notable example is 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, isolated from the sponge Phyllospongia papyracea.

Quantitative Data: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1 µg/mL
Staphylococcus aureus1 µg/mL
Campylobacter jejuni2 µg/mL
Pseudomonas aeruginosa4 µg/mL
Streptococcus pneumoniae8 µg/mL
Listeria monocytogenes8 µg/mL

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of therapeutic agents. Its presence in bioactive natural products has inspired the synthesis of numerous derivatives with potent enzyme inhibitory, anticancer, and antibacterial activities. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers aiming to explore the full potential of this compound and its analogues in drug discovery and development.

References

Application Note & Protocol: HPLC Quantification of 3,5-Dibromophenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3,5-Dibromophenol in complex reaction mixtures. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable analytical method to monitor reaction progress, determine yield, and assess the purity of this compound.

Introduction

This compound is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this analyte within a reaction mixture is essential for process optimization, quality control, and regulatory compliance. This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection that effectively separates this compound from potential starting materials, reagents, and byproducts commonly found in synthetic reaction mixtures.

Principle of the Method

The method utilizes a C18 reversed-phase column to separate the components of the reaction mixture based on their hydrophobicity. A gradient elution with a mobile phase consisting of acetonitrile and water, both acidified with trifluoroacetic acid (TFA), ensures efficient separation and good peak shape. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where this compound exhibits significant absorbance, allowing for sensitive and selective quantification.

Materials and Reagents

  • This compound standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade[1]

  • Water: HPLC grade or ultrapure water

  • Trifluoroacetic acid (TFA): HPLC grade (0.05% in mobile phase)[1][2][3]

  • Methanol: HPLC grade (for sample preparation)

  • Syringe filters: 0.45 µm PTFE[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector is required.

ParameterRecommended Setting
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD or UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.05% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Elution A time-based gradient from a lower to a higher percentage of Mobile Phase B. A typical starting point could be 30% B, increasing to 90% B over 15-20 minutes to ensure separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of this compound (typically in the range of 280-290 nm)
Injection Volume 10 µL

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from a Reaction Mixture)

The following is a general protocol that may need optimization based on the specific reaction matrix.

  • Quenching and Dilution: At a specific time point, take a known volume (e.g., 100 µL) of the reaction mixture and quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent). Dilute the quenched sample with a known volume of methanol (e.g., 900 µL) to precipitate any insoluble materials.

  • Sonication and Centrifugation: Vortex the diluted sample for 1 minute and then sonicate for 15 minutes in a sonication bath. Centrifuge the sample at 4000 rpm for 10 minutes to pellet any solid impurities.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm PTFE syringe filter into an HPLC vial. The sample is now ready for injection.

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by injecting a blank (mobile phase), a standard solution, and a sample solution to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The linearity of the method should be established by constructing a calibration curve from the peak areas of the working standard solutions. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The accuracy can be determined by a recovery study, where a known amount of this compound is spiked into a placebo reaction mixture at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD of the combined results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data for the method validation should be summarized in clear and concise tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Value]
5[Insert Value]
10[Insert Value]
25[Insert Value]
50[Insert Value]
100[Insert Value]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%[Insert Value][Insert Value][Insert Value]
100%[Insert Value][Insert Value][Insert Value]
120%[Insert Value][Insert Value][Insert Value]
Average Recovery [Insert Value]

Table 3: Precision Data

Precision LevelReplicateConcentration (µg/mL)
Repeatability 1[Insert Value]
2[Insert Value]
... (n=6)[Insert Value]
Mean [Insert Value]
RSD (%) [Insert Value]
Intermediate Precision Analyst 1, Day 1[Mean & RSD]
Analyst 2, Day 2[Mean & RSD]
Overall Mean [Insert Value]
Overall RSD (%) [Insert Value]

Table 4: LOD and LOQ

ParameterValue (µg/mL)
LOD [Insert Value]
LOQ [Insert Value]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Aliquot QuenchDilute Quench & Dilute ReactionMixture->QuenchDilute SonicateCentrifuge Sonicate & Centrifuge QuenchDilute->SonicateCentrifuge Filter Filter SonicateCentrifuge->Filter HPLCInjection Inject into HPLC Filter->HPLCInjection Chromatography Chromatographic Separation HPLCInjection->Chromatography Detection UV Detection Chromatography->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantification CalibrationCurve->Quantification StandardPrep Standard Preparation StandardPrep->CalibrationCurve

Caption: Experimental workflow for the quantification of this compound.

G cluster_validation_params Validation Parameters MethodDevelopment Method Development MethodValidation Method Validation MethodDevelopment->MethodValidation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness Repeatability Repeatability Precision->Repeatability Intra-assay Intermediate Intermediate Precision->Intermediate Inter-assay

Caption: Logical relationship of HPLC method development and validation.

References

Application Notes and Protocols for the GC-MS Analysis of 3,5-Dibromophenol and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the analysis of 3,5-Dibromophenol and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols for sample preparation, including derivatization, and optimized GC-MS instrument parameters are presented. This application note is intended to assist researchers in developing robust analytical methods for the identification and quantification of these compounds in various matrices, which is crucial for process monitoring, quality control, and environmental analysis.

Introduction

This compound is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The analysis of this compound and its process-related impurities is essential to ensure the quality and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note outlines a detailed methodology for its analysis.

Potential byproducts in the synthesis of this compound, particularly through the bromination of phenol, can include other isomers such as 2,4-dibromophenol and 2,6-dibromophenol, as well as mono- and tri-substituted bromophenols.[1] Degradation of dibromophenols can also occur under certain conditions, such as UV irradiation.[2] Therefore, a robust analytical method must be able to separate and identify these closely related compounds.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocols are recommended for the extraction and derivatization of this compound and its byproducts from a sample matrix.

2.1.1. Stock Solution Preparation

A stock standard solution of this compound and its potential byproducts (e.g., 2,4-dibromophenol, 2,6-dibromophenol) should be prepared by accurately weighing the pure crystalline compounds and dissolving them in a suitable volatile organic solvent such as methanol or dichloromethane to a concentration of 1000 mg/L.[3] These stock solutions should be stored in a freezer at -18°C.[3] Working standards can be prepared by diluting the stock solution to the desired concentrations.

2.1.2. Extraction from Aqueous Matrices (Solid Phase Extraction - SPE)

For the extraction of brominated phenols from aqueous samples, a Solid Phase Extraction (SPE) method is recommended.

  • Sample Pre-treatment: If the sample contains residual chlorine, it should be quenched with sodium sulfite. Acidify the sample to a pH of approximately 3 to ensure the phenols are in their non-ionic form, which enhances extraction efficiency and stability.[4]

  • Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge. Condition the cartridge sequentially with methanol and then with deionized water adjusted to pH 3.

  • Sample Loading: Load the acidified aqueous sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water (pH 3) to remove interferences.

  • Elution: Dry the cartridge and elute the analytes with a suitable organic solvent like dichloromethane or a mixture of dichloromethane and methanol.

  • Concentration: The eluate can be concentrated under a gentle stream of nitrogen to the desired volume before derivatization and GC-MS analysis.

2.1.3. Derivatization (Acetylation)

To improve the volatility and chromatographic peak shape of the phenolic compounds, a derivatization step is highly recommended. In-situ acetylation is an effective method.

  • To the concentrated extract, add a potassium carbonate buffer.

  • Add acetic anhydride and vortex the mixture.

  • Allow the reaction to proceed for 5-10 minutes.

  • Extract the derivatized analytes (bromophenyl acetates) with hexane.

  • The hexane layer is then ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of derivatized this compound and its byproducts. A non-polar capillary column, such as a DB-5ms, is suitable for this separation.

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph Agilent 6890 Plus GC or equivalent
Mass Spectrometer Agilent 5973N MSD or equivalent
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 350 amu
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of this compound and its byproducts should be performed using a calibration curve generated from the analysis of working standards. For enhanced sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is recommended for quantification. The choice of ions for monitoring should be based on the mass spectra of the target analytes.

Table 2: Expected Retention Times and Characteristic m/z Values for Brominated Phenols (as Acetate Derivatives)

CompoundExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Bromophenol Acetate~10.5157200, 119
4-Bromophenol Acetate~11.0157200, 119
2,6-Dibromophenol Acetate~12.5252250, 254
2,4-Dibromophenol Acetate~13.0252250, 254
This compound Acetate ~13.5 252 250, 254
2,4,6-Tribromophenol Acetate~15.0330328, 332

Note: Retention times are estimates and will vary depending on the specific instrument and conditions. The mass-to-charge ratios (m/z) are for the acetate derivatives and are based on the expected fragmentation patterns of brominated compounds, showing characteristic isotopic patterns for bromine.

Visualization of Experimental Workflow and Byproduct Formation

To clearly illustrate the analytical process and the potential chemical relationships, the following diagrams are provided.

Caption: Experimental workflow for the GC-MS analysis of this compound.

Byproduct_Formation cluster_products Bromination Products cluster_isomers Dibromophenol Isomers Phenol Phenol MonoBP Monobromophenols Phenol->MonoBP + Br2 Bromine Bromine (Br2) DiBP Dibromophenols MonoBP->DiBP + Br2 TriBP Tribromophenols DiBP->TriBP + Br2 DBP_35 This compound (Target) DiBP->DBP_35 DBP_24 2,4-Dibromophenol DiBP->DBP_24 DBP_26 2,6-Dibromophenol DiBP->DBP_26

Caption: Potential byproduct formation during the synthesis of this compound.

References

Anwendungs- und Protokollhinweise: Derivatisierung von 3,5-Dibromphenol zur verbesserten analytischen Detektion

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung 3,5-Dibromphenol ist eine organische Verbindung, deren genaue Quantifizierung in verschiedenen Matrices für die Umweltanalytik und die pharmazeutische Forschung von Bedeutung ist. Die direkte Analyse mittels Gaschromatographie (GC) ist jedoch aufgrund der polaren Hydroxylgruppe (-OH) der Verbindung problematisch. Diese Polarität führt zu einer geringen Flüchtigkeit und zu unerwünschten Wechselwirkungen mit der GC-Säule, was sich in asymmetrischen Peaks (Tailing) und einer verminderten Nachweisempfindlichkeit äußert.[1][2] Die Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese Nachteile zu überwinden, indem die polare Hydroxylgruppe durch eine weniger polare funktionelle Gruppe ersetzt wird, was die Flüchtigkeit und thermische Stabilität des Analyten erhöht.[1][3]

Dieser Bericht beschreibt detaillierte Protokolle für die Acetylierung und Silylierung von 3,5-Dibromphenol, zwei gängige Derivatisierungstechniken, die die gaschromatographischen Eigenschaften erheblich verbessern und somit eine genauere und empfindlichere Quantifizierung, typischerweise mittels Gaschromatographie-Massenspektrometrie (GC-MS), ermöglichen.

Prinzipien der Derivatisierungsmethoden

1. Acetylierung Bei der Acetylierung wird die Hydroxylgruppe des Phenols in einen Ester umgewandelt, typischerweise durch Reaktion mit Essigsäureanhydrid in Gegenwart eines Katalysators.[1] Der resultierende Acetyl-Ester ist deutlich weniger polar und flüchtiger als das ursprüngliche Phenol, was zu einer verbesserten Peakform und einer besseren Trennung während der GC-Analyse führt.

2. Silylierung Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für polare Verbindungen. Bei dieser Reaktion wird der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt. Gängige Silylierungsreagenzien sind N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA). Die resultierenden TMS-Derivate sind thermisch stabiler und flüchtiger, was eine Analyse bei niedrigeren Temperaturen und mit höherer Empfindlichkeit ermöglicht. Diese Methode erfordert in der Regel wasserfreie Bedingungen, da die Reagenzien feuchtigkeitsempfindlich sind.

Experimentelle Protokolle

Protokoll 1: Acetylierung von 3,5-Dibromphenol für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von 3,5-Dibromphenol mittels Acetylierung zur Verbesserung der Flüchtigkeit für die GC-MS-Analyse.

Materialien und Reagenzien:

  • 3,5-Dibromphenol-Standard oder -Extrakt

  • Essigsäureanhydrid (≥99 %)

  • Pyridin (wasserfrei) oder Kaliumcarbonat als Katalysator/Base

  • Organisches Lösungsmittel (z. B. Hexan, Ethylacetat)

  • Wasserfreies Natriumsulfat

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Pipetten

Vorgehensweise:

  • Probenvorbereitung: Eine bekannte Menge des 3,5-Dibromphenol-Extrakts in einem geeigneten Lösungsmittel wird in ein Reaktionsgefäß überführt und unter einem sanften Stickstoffstrom zur Trockne eingedampft.

  • Reagenzienzugabe: Dem trockenen Rückstand werden 100 µL Pyridin und 200 µL Essigsäureanhydrid zugegeben. Alternativ kann bei wässrigen Proben der pH-Wert mit Kaliumcarbonat auf einen alkalischen Wert eingestellt und anschließend Essigsäureanhydrid hinzugefügt werden.

  • Reaktion: Das Gefäß wird fest verschlossen und der Inhalt durch kurzes Vortexen gründlich gemischt. Anschließend wird die Mischung für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubiert, um die Reaktion abzuschließen.

  • Abkühlung: Das Reaktionsgefäß wird auf Raumtemperatur abkühlen gelassen.

  • Extraktion: Nach der Abkühlung wird das Derivat in ein organisches Lösungsmittel wie Hexan oder Ethylacetat extrahiert. Gegebenenfalls wird deionisiertes Wasser zugegeben, um die Phasentrennung zu erleichtern. Die organische Phase wird abgetrennt.

  • Trocknung und Analyse: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, um Restfeuchtigkeit zu entfernen. Ein Aliquot des Extrakts wird anschließend direkt in das GC-MS-System injiziert.

Protokoll 2: Silylierung von 3,5-Dibromphenol für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von 3,5-Dibromphenol mittels Silylierung zur Analyse durch GC-MS. Es ist entscheidend, unter wasserfreien Bedingungen zu arbeiten.

Materialien und Reagenzien:

  • 3,5-Dibromphenol-Standard oder -Extrakt (getrocknet)

  • Silylierungsreagenz, z. B. N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1 % Trimethylchlorsilan (TMCS) als Katalysator

  • Aprotisches Lösungsmittel (z. B. Pyridin, Acetonitril, Toluol), wasserfrei

  • Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss)

  • Heizblock oder Wasserbad

  • Vortexmischer

  • Pipetten

Vorgehensweise:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe oder der Extrakt, der 3,5-Dibromphenol enthält, vollständig trocken ist. Feuchtigkeit kann das Silylierungsreagenz zersetzen und die Reaktion hemmen. Überführen Sie die trockene Probe in ein Reaktionsgefäß.

  • Lösung: Lösen Sie den trockenen Rückstand in 100 µL eines wasserfreien aprotischen Lösungsmittels wie Pyridin.

  • Reagenzienzugabe: Geben Sie 100 µL des Silylierungsreagenzes (z. B. BSTFA + 1 % TMCS) in das Reaktionsgefäß.

  • Reaktion: Verschließen Sie das Gefäß sofort fest und mischen Sie den Inhalt durch Vortexen. Inkubieren Sie die Mischung für 30–45 Minuten bei 70–80 °C. Die genaue Zeit und Temperatur können je nach Konzentration und Matrix variieren und sollten empirisch optimiert werden.

  • Abkühlung: Lassen Sie die Probe vor der Analyse auf Raumtemperatur abkühlen.

  • Analyse: Ein Aliquot der derivatisierten Probe wird direkt in das GC-MS-System injiziert. Es wird empfohlen, eine niedrig- bis mittelpolare Siloxan-basierte GC-Säule zu verwenden.

Datenpräsentation

Die Derivatisierung verbessert die analytischen Parameter von 3,5-Dibromphenol signifikant. Die folgende Tabelle fasst die erwarteten qualitativen und quantitativen Verbesserungen zusammen.

Analytischer ParameterVor der DerivatisierungNach der Derivatisierung (Acetylierung/Silylierung)Begründung
Flüchtigkeit GeringHochDie polare -OH-Gruppe wird durch eine unpolare Gruppe ersetzt, was die intermolekularen Wasserstoffbrückenbindungen reduziert.
Thermische Stabilität MäßigHochDie Derivate sind thermisch stabiler, was den Abbau im heißen GC-Injektor minimiert.
Peakform (GC) Asymmetrisch (Tailing)SymmetrischDie reduzierte Polarität minimiert die Wechselwirkungen mit aktiven Stellen auf der GC-Säule.
Retentionszeit Lang und variabelKürzer und reproduzierbarDie erhöhte Flüchtigkeit führt zu einer schnelleren Elution von der GC-Säule.
Nachweisgrenze (LOD) HöherDeutlich niedrigerVerbesserte Peakform und Effizienz führen zu einem besseren Signal-Rausch-Verhältnis.
Matrixeffekte Stärker ausgeprägtReduziertDie Derivatisierung kann die Selektivität erhöhen und Störungen durch Matrixkomponenten verringern.

Visualisierungen

Allgemeiner Arbeitsablauf der Analyse

Der folgende Graph veranschaulicht den typischen Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.

G cluster_workflow Allgemeiner Arbeitsablauf für die Analyse von 3,5-Dibromphenol node_probe 1. Probenahme und Extraktion node_derivat 2. Derivatisierung (Acetylierung oder Silylierung) node_probe->node_derivat Extrakt node_gcms 3. GC-MS Analyse node_derivat->node_gcms Derivatisierte Probe node_data 4. Datenauswertung und Quantifizierung node_gcms->node_data Rohdaten G cluster_reaction Reaktionsschema der Acetylierung r1 3,5-Dibromphenol (C₆H₄Br₂O) plus1 + r1->plus1 reaction Reaktion (Base/Wärme) r1->reaction r2 Essigsäureanhydrid ((CH₃CO)₂O) r2->reaction p1 3,5-Dibromphenylacetat (C₈H₆Br₂O₂) p2 Essigsäure (CH₃COOH) plus1->r2 plus2 + reaction->p1 reaction->p2 G cluster_logic Vorteile der Derivatisierung cluster_challenges Analytische Herausforderungen cluster_benefits Analytische Vorteile node_start 3,5-Dibromphenol (Analyt) challenge1 Hohe Polarität node_start->challenge1 challenge2 Geringe Flüchtigkeit node_start->challenge2 challenge3 Schlechte Peakform node_start->challenge3 node_solution Lösung: Derivatisierung challenge1->node_solution challenge2->node_solution challenge3->node_solution benefit1 Gesteigerte Flüchtigkeit & thermische Stabilität node_solution->benefit1 benefit2 Verbesserte Peak-Symmetrie node_solution->benefit2 benefit3 Erhöhte Empfindlichkeit (niedrigeres LOD) node_solution->benefit3

References

Application Notes: 3,5-Dibromophenol as a Versatile Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dibromophenol as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides that act as photosystem II (PSII) inhibitors. While not a direct precursor to the widely used herbicide bromoxynil, its structural motif is central to the development of potent analogs with potentially improved efficacy and weed spectrum.

Introduction

This compound is a readily available chemical intermediate. Its core structure is analogous to a key moiety in a class of herbicides that function by inhibiting photosynthesis at the photosystem II (PSII) complex. This inhibition disrupts the electron transport chain in plants, leading to rapid cellular damage and herbicidal action. The development of new herbicides targeting PSII is a continuous effort to manage weed resistance and expand crop safety. This compound serves as a valuable starting material for the synthesis of novel pyridine and pyrimidine analogs of the commercial herbicide bromoxynil, offering a pathway to new active ingredients.

Application in the Synthesis of Photosystem II (PSII) Inhibiting Herbicides

The primary application of this compound in agrochemical synthesis is as a precursor for novel herbicides that mimic the action of bromoxynil. These synthesized analogs, often featuring a heterocyclic core, have demonstrated significant herbicidal activity. The 3,5-dibromo-substituted phenyl group is a critical pharmacophore for binding to the D1 protein in the PSII complex.

Hypothetical Synthetic Pathway: From this compound to a Pyridine Analog of Bromoxynil

A plausible synthetic route to a pyridine-based analog of bromoxynil starting from this compound is outlined below. This multi-step synthesis involves the introduction of a nitrile group and the formation of a pyridine ring.

G A This compound B 3,5-Dibromo-4-hydroxybenzaldehyde A->B Formylation C 3,5-Dibromo-4-hydroxybenzaldoxime B->C Oximation D 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) C->D Dehydration E Pyridine Analog Precursor D->E Functional Group Interconversion F Herbicidal Pyridine Analog of Bromoxynil E->F Cyclization/Coupling

Caption: Proposed synthetic pathway from this compound to a herbicidal pyridine analog.

Experimental Protocols

The following are detailed, representative experimental protocols for the key transformations in the proposed synthetic pathway.

Step 1: Formylation of this compound to 3,5-Dibromo-4-hydroxybenzaldehyde

This protocol describes the introduction of a formyl group onto the phenolic ring.

Materials:

  • This compound

  • Paraformaldehyde

  • Anhydrous Magnesium Chloride

  • Triethylamine

  • Anhydrous Acetonitrile

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous magnesium chloride (1.2 eq) and paraformaldehyde (2.0 eq).

  • Add triethylamine (3.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid until the pH is acidic.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3,5-dibromo-4-hydroxybenzaldehyde.

Step 2: Oximation of 3,5-Dibromo-4-hydroxybenzaldehyde

This step converts the aldehyde to an oxime.

Materials:

  • 3,5-Dibromo-4-hydroxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve 3,5-dibromo-4-hydroxybenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 3,5-dibromo-4-hydroxybenzaldoxime.

Step 3: Dehydration of 3,5-Dibromo-4-hydroxybenzaldoxime to 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

This protocol outlines the conversion of the oxime to the nitrile.

Materials:

  • 3,5-Dibromo-4-hydroxybenzaldoxime

  • Acetic anhydride

  • Pyridine (catalytic amount)

Procedure:

  • Suspend 3,5-dibromo-4-hydroxybenzaldoxime (1.0 eq) in acetic anhydride (5.0 eq).

  • Add a catalytic amount of pyridine.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 3,5-dibromo-4-hydroxybenzonitrile.

Step 4: Synthesis of a Pyridine Analog

This is a conceptual protocol for the final construction of a pyridine analog from a suitably functionalized precursor derived from bromoxynil. The specific precursor and reaction conditions would depend on the target pyridine structure.

Materials:

  • Functionalized 3,5-dibromophenyl precursor (e.g., an enaminone or a β-ketoester)

  • Ammonia source (e.g., ammonium acetate) or a substituted amine

  • Solvent (e.g., ethanol, acetic acid)

Procedure (Hantzsch-type Pyridine Synthesis):

  • Combine the 3,5-dibromophenyl-containing β-ketoester (1.0 eq), an aldehyde (1.0 eq), and an enamino ester (1.0 eq) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a Lewis acid or a Brønsted acid.

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the target herbicidal pyridine analog.

Quantitative Data

The following table summarizes representative data for the synthesis and activity of bromoxynil and its analogs. Please note that yields for the hypothetical pathway are estimates based on similar reported reactions.

CompoundSynthesis StepTypical Yield (%)Purity (%)Herbicidal Activity (IC50, µM) vs. Amaranthus retroflexus
3,5-Dibromo-4-hydroxybenzaldehyde Formylation70-80>95Not Applicable
3,5-Dibromo-4-hydroxybenzaldoxime Oximation85-95>98Not Applicable
Bromoxynil Dehydration90-98>99~10
Pyridine Analog of Bromoxynil Cyclization50-70>971-5[1]
Pyrimidine Analog of Bromoxynil Cyclization40-60>97>20[1]

Signaling Pathway and Experimental Workflow

Photosystem II Inhibition by Bromoxynil Analogs

Herbicides derived from this compound act by blocking the electron transport chain in photosystem II. They compete with plastoquinone for the QB binding site on the D1 protein, thereby halting photosynthesis.

G cluster_0 Photosystem II P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB Site (D1 Protein) QA->QB e- PQ Plastoquinone Pool QB->PQ e- ETC To Electron Transport Chain PQ->ETC Light Light Energy Light->P680 Herbicide Bromoxynil Analog Herbicide->QB Blocks Binding

Caption: Mechanism of action of Bromoxynil analogs at the QB site of Photosystem II.

General Experimental Workflow for Synthesis and Evaluation

The overall process for developing novel herbicides from this compound involves synthesis, purification, characterization, and biological screening.

G Start This compound (Starting Material) Synthesis Multi-step Synthesis Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Herbicidal Activity Screening (In vitro & In vivo) Characterization->Screening Lead Lead Compound Identification Screening->Lead

Caption: Workflow for the development of novel herbicides from this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of 3,5-Dibromophenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3,5-dibromophenol, a key intermediate in various synthetic pathways, can present unique challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, ensuring a higher yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to obtain this compound are:

  • Direct Bromination of a Substituted Phenol: While direct bromination of phenol itself predominantly yields ortho- and para-substituted products (2,4- and 2,6-dibromophenol), starting with a meta-directing group on the phenol can guide the bromine atoms to the 3 and 5 positions. However, this often involves a multi-step process to introduce and then remove the directing group.

  • Sandmeyer Reaction from 3,5-Dibromoaniline: This is a more common and regioselective method. It involves the diazotization of 3,5-dibromoaniline followed by the hydrolysis of the resulting diazonium salt to yield this compound.[1][2][3]

Q2: Why is direct bromination of phenol not suitable for producing this compound?

A2: The hydroxyl group (-OH) of phenol is a strong activating and ortho-, para-directing group.[1] This means that during electrophilic aromatic substitution, such as bromination, the incoming bromine atoms are directed to the positions ortho (2 and 6) and para (4) to the hydroxyl group. This results in a mixture of 2,4-dibromophenol and 2,6-dibromophenol, with negligible formation of the 3,5-isomer.

Q3: What are the expected yields for the synthesis of dibromophenols?

A3: Yields can vary significantly depending on the chosen method and reaction conditions. A high-yield method for a mixture of dibromophenols (primarily 2,4- and 2,6-) via direct bromination of phenol in the presence of an oxidizing agent can achieve yields of 98-99%.[4] The Sandmeyer reaction, while more complex, can also provide good yields of the specific 3,5-isomer, though specific yield data for this exact transformation can vary based on the precise protocol used.

Troubleshooting Guides

Method 1: Direct Bromination of Phenol (for general dibromophenol synthesis)

While not ideal for the 3,5-isomer, understanding the challenges of direct bromination is crucial.

Problem 1: Low Yield of Dibromophenol

  • Possible Causes:

    • Incomplete reaction.

    • Formation of monobrominated or tribrominated byproducts.

    • Suboptimal reaction temperature.

  • Solutions:

    • Reaction Time and Temperature: Ensure the reaction is stirred for the recommended duration at the optimal temperature. For the high-yield synthesis using an oxidizing agent, temperatures between 20-40°C are recommended.

    • Stoichiometry: Use a precise molar ratio of reactants. An equimolar ratio of phenol, bromine, and oxidizing agent is suggested for high-yield dibromination.

    • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the consumption of the starting material.

Problem 2: Formation of 2,4,6-Tribromophenol

  • Possible Cause:

    • Excess bromine or a highly activating reaction medium (e.g., aqueous solution). Phenol readily reacts with bromine water to form 2,4,6-tribromophenol.

  • Solutions:

    • Control Stoichiometry: Carefully control the amount of bromine added.

    • Solvent Choice: Using a less polar solvent, such as carbon disulfide, can help to moderate the reaction and favor mono- or di-substitution over tri-substitution.

Method 2: Sandmeyer Reaction of 3,5-Dibromoaniline

This is the preferred method for obtaining this compound.

Problem 1: Low Yield of this compound

  • Possible Causes:

    • Incomplete diazotization of 3,5-dibromoaniline.

    • Decomposition of the diazonium salt before hydrolysis.

    • Side reactions during hydrolysis.

  • Solutions:

    • Diazotization Temperature: Maintain a low temperature (0-5°C) during the formation of the diazonium salt to prevent its decomposition.

    • Purity of Reagents: Use freshly prepared sodium nitrite solution and ensure the purity of the starting 3,5-dibromoaniline.

    • Hydrolysis Conditions: The hydrolysis of the diazonium salt should be performed carefully. Adding the cold diazonium salt solution to hot aqueous acid is a common procedure. The temperature of the hydrolysis step is critical and should be optimized.

Problem 2: Formation of Colored Impurities

  • Possible Causes:

    • Formation of azo compounds from unreacted diazonium salt coupling with the product phenol.

    • Decomposition of the diazonium salt leading to tar-like byproducts.

  • Solutions:

    • Complete Diazotization: Ensure the complete conversion of the aniline to the diazonium salt before proceeding to the hydrolysis step.

    • Control of pH: Maintain acidic conditions during the reaction to suppress the coupling reactions that form azo dyes.

    • Purification: The crude product may require purification by recrystallization or column chromatography to remove colored impurities.

Problem 3: Incomplete Hydrolysis of the Diazonium Salt

  • Possible Cause:

    • Insufficient heating during the hydrolysis step.

    • Inadequate concentration of the acid.

  • Solutions:

    • Temperature and Time: Ensure the reaction mixture is heated sufficiently to drive the hydrolysis to completion. Monitor the evolution of nitrogen gas as an indicator of the reaction progress.

    • Acid Concentration: Use an appropriate concentration of a non-nucleophilic acid like sulfuric acid for the hydrolysis.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Dibromophenol (via Direct Bromination)

Temperature (°C)Reaction Time (h)Yield (%)
205.097.6
302.597.6
403.599.2

Experimental Protocols

Protocol 1: High-Yield Synthesis of Dibromophenol (Mixture of Isomers) via Direct Bromination with an Oxidizing Agent

This method provides a high yield of a mixture of dibromophenol isomers, predominantly 2,4- and 2,6-dibromophenol.

Materials:

  • Phenol

  • Molecular Bromine (Br₂)

  • 16-25% aqueous solution of Sodium Hypochlorite (NaOCl) or 25-30% Hydrogen Peroxide (H₂O₂)

  • Water

Procedure:

  • In a reaction vessel, dissolve phenol in water.

  • Maintain the temperature of the mixture between 20-40°C.

  • Over a period of 0.5-1 hour, add molecular bromine and the oxidizing agent (sodium hypochlorite or hydrogen peroxide) to the stirred phenol solution. The molar ratio of phenol:bromine:oxidizing agent should be 1:1:1.

  • After the addition is complete, continue to stir the reaction mixture for 2.5-5.0 hours at the same temperature.

  • Allow the reaction mass to age for 2.5-5.0 hours.

  • Isolate the target product by conventional methods such as filtration and recrystallization.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 3,5-dibromoaniline.

Step 1: Diazotization of 3,5-Dibromoaniline

  • Dissolve 3,5-dibromoaniline in a suitable acidic solution (e.g., aqueous sulfuric acid) in a reaction vessel.

  • Cool the solution to 0-5°C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • In a separate flask, heat an aqueous acidic solution (e.g., dilute sulfuric acid) to boiling.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature.

  • Extract the this compound from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Workflow cluster_direct_bromination Method 1: Direct Bromination cluster_sandmeyer_reaction Method 2: Sandmeyer Reaction Phenol Phenol Reaction_Mixture_1 Reaction_Mixture_1 Phenol->Reaction_Mixture_1 + Br2 + Oxidizing Agent (NaOCl or H2O2) Dibromophenol_Mixture Dibromophenol_Mixture Reaction_Mixture_1->Dibromophenol_Mixture 20-40°C 2.5-5.0 h Purified_Dibromophenol Purified_Dibromophenol Dibromophenol_Mixture->Purified_Dibromophenol Recrystallization Dibromoaniline 3,5-Dibromoaniline Diazonium_Salt Diazonium_Salt Dibromoaniline->Diazonium_Salt + NaNO2, H2SO4 0-5°C Crude_Product Crude_Product Diazonium_Salt->Crude_Product Hydrolysis (Heat) Purified_Product This compound Crude_Product->Purified_Product Purification (Recrystallization/ Chromatography)

Caption: Comparative workflow of the two main synthesis routes for dibromophenols.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Diazotization Check Diazotization Step Start->Check_Diazotization Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Temp_Control Maintain Temperature below 5°C Check_Diazotization->Temp_Control Incomplete? Reagent_Purity Use Fresh/Pure Reagents Check_Diazotization->Reagent_Purity Incomplete? Hydrolysis_Temp Ensure Sufficient Heating Check_Hydrolysis->Hydrolysis_Temp Incomplete? Acid_Conc Verify Acid Concentration Check_Hydrolysis->Acid_Conc Incomplete? Monitor_Reaction Monitor N2 Evolution Hydrolysis_Temp->Monitor_Reaction

Caption: Troubleshooting logic for low yield in the Sandmeyer synthesis of this compound.

References

Purification of crude 3,5-Dibromophenol by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully purifying crude 3,5-Dibromophenol via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.

Problem: The crude this compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen, or an insufficient volume of solvent is being used.[1] The principle of "like dissolves like" is a good starting point; the polarity of the solvent may not be suitable for this compound.[1]

  • Solution:

    • Solvent Screening: Conduct small-scale solubility tests with various solvents of differing polarities (e.g., water, ethanol, hexane, toluene).[1] An ideal solvent will dissolve the compound when hot but be a poor solvent at room temperature.

    • Increase Solvent Volume: Add small, incremental amounts of hot solvent to the crude material until it dissolves. Be aware that using a large excess of solvent will decrease the final yield.[2]

    • Use a Mixed Solvent System: If a single solvent proves ineffective, a mixed solvent system can be employed. Dissolve the this compound in a "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). Heat the solution until it becomes clear again before allowing it to cool.

Problem: The this compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is melting before it dissolves because the boiling point of the solvent is higher than the melting point of this compound (79-83 °C). This can also be caused by a high concentration of impurities, which depresses the melting point.

  • Solution:

    • Lower the Temperature: Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly to favor crystal formation.

    • Change Solvent: Select a solvent with a lower boiling point.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal after the solution has cooled slightly to initiate crystallization before it oils out.

Problem: No crystals form upon cooling, even after a prolonged period.

  • Possible Cause: The solution is not supersaturated, likely due to using too much solvent during the dissolution step.

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. These actions provide nucleation sites for crystal growth.

    • Boil Off Excess Solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, then allow it to cool again.

    • Reduce Temperature Further: Use a colder cooling bath, such as an ice-salt or dry ice-acetone bath, to further decrease the solubility of the compound.

Problem: The final product yield is very low.

  • Possible Cause:

    • Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.

    • The crystals were washed with a solvent that was not ice-cold, causing some of the purified product to redissolve.

    • Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation before filtration.

    • Wash Correctly: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving the product.

    • Prevent Premature Crystallization: If performing a hot filtration, use a pre-heated funnel and add a small excess of hot solvent before filtering to ensure the compound remains in solution.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound? A1: The ideal solvent should dissolve this compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). It should also be chemically inert towards the compound and have a boiling point below the compound's melting point (79-83 °C). Furthermore, the impurities present should either be insoluble in the hot solvent or very soluble in the cold solvent. A mixed solvent system, such as ethanol and water, is often effective for phenols.

Q2: What are common impurities in crude this compound? A2: Impurities can include unreacted starting materials (phenol, bromine), byproducts from the bromination reaction (isomeric dibromophenols, tribromophenol), and residual acids or catalysts used in the synthesis.

Q3: How does the rate of cooling affect crystal size and purity? A3: Slow cooling generally promotes the formation of larger, more well-defined crystals. This slow growth allows impurities to be excluded from the crystal lattice, resulting in higher purity. Rapid cooling tends to trap impurities and leads to the formation of smaller, less pure crystals.

Q4: What is a "seed crystal" and when should I use one? A4: A seed crystal is a small, pure crystal of the compound being recrystallized (in this case, this compound). It should be added to a cooled, supersaturated solution that has failed to produce crystals on its own. The seed crystal provides a template surface for molecules in the solution to deposit onto, initiating the crystallization process.

Q5: My purified crystals are colored. How can I remove the color? A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored compounds adsorb onto the surface of the charcoal. After adding the charcoal, heat the solution briefly and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. Be cautious, as adding charcoal to a boiling solution can cause it to boil over.

Data Presentation

Table 1: Physical and Solubility Properties of this compound

PropertyValueReference(s)
CAS Number 626-41-5
Molecular Formula C₆H₄Br₂O
Molecular Weight 251.90 g/mol
Melting Point 79-83 °C
Water Solubility 0.63 mg/L (25 °C)
LogP (Octanol/Water) 2.917 - 3.5

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines a standard procedure using a mixed solvent system (ethanol/water), which is commonly effective for phenolic compounds.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid completely while heating and stirring on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of ethanol in the receiving flask and heat it on the hot plate to create a solvent vapor atmosphere, which will keep the product from crystallizing in the funnel. Filter the hot solution quickly.

  • Saturation: While heating the dissolved solution, add deionized water dropwise until the solution turns faintly cloudy. This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a low temperature or air-dry them until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolve crude solid in minimum hot solvent start->dissolve insoluble_check Insoluble impurities present? dissolve->insoluble_check hot_filter 2. Perform hot gravity filtration insoluble_check->hot_filter Yes cool 3. Allow filtrate to cool slowly insoluble_check->cool No hot_filter->cool ice_bath 4. Place in ice bath to maximize precipitation cool->ice_bath vacuum_filter 5. Isolate crystals via vacuum filtration ice_bath->vacuum_filter wash 6. Wash crystals with ice-cold solvent vacuum_filter->wash dry 7. Dry the purified crystals wash->dry end_product End: Pure This compound dry->end_product

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Suzuki Coupling of 3,5-Dibromophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Suzuki coupling of 3,5-dibromophenol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial screening, a palladium catalyst loading of 1-3 mol% is a common starting point.[1][2] For a potentially challenging substrate like this compound, which has two reaction sites, a slightly higher initial loading of up to 5 mol% might be necessary to ensure good conversion.[1] Once optimal conditions are identified, the catalyst loading can be incrementally decreased to determine the minimum effective amount for process efficiency.

Q2: Which palladium precursor and ligand combination is recommended for this compound?

A2: The choice of catalyst and ligand is critical. Due to the electron-rich nature of the phenol and the presence of two bromine atoms, a highly active catalyst system is recommended. Combinations of palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates.[1][3] These ligands can promote the oxidative addition step and prevent catalyst deactivation. For simpler setups, Pd(PPh₃)₄ can also be screened.

Q3: How do I choose the right base for the coupling of this compound?

A3: The base plays a crucial role in the Suzuki coupling mechanism. For phenolic substrates, a base is required to activate the boronic acid and facilitate the transmetalation step. Stronger, non-nucleophilic bases are often preferred.

  • Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), especially for challenging couplings.

  • Base Strength: The pKa of the base should be sufficient to deprotonate the phenol if desired, or to facilitate the formation of the boronate species.

  • Anhydrous Conditions: Ensure the base is finely powdered and anhydrous, as water can lead to unwanted side reactions like protodeboronation.

Q4: What are the most common side reactions observed with this compound and how can I minimize them?

A4: The most common side reactions in the Suzuki coupling of this compound are homocoupling of the boronic acid, protodeboronation, and dehalogenation.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often caused by the presence of oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction is crucial to minimize this. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can also help.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of the corresponding arene. Using anhydrous solvents and bases, and employing more stable boronic esters (e.g., pinacol esters) can mitigate this issue.

  • Dehalogenation: The replacement of a bromine atom with a hydrogen atom can occur, especially with electron-rich aryl halides. This can be minimized by using more electron-rich and bulky ligands to accelerate the oxidative addition step relative to competing decomposition pathways.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Conversion 1. Inactive Catalyst or Ligand- Use a fresh batch of palladium precursor and ligand. - Consider using a pre-catalyst or activating the catalyst in situ.
2. Inappropriate Base or Solvent- Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). - Ensure the base is finely powdered and anhydrous. - Screen different aprotic polar solvents like dioxane, THF, or toluene.
3. Low Reaction Temperature- Increase the reaction temperature in increments (e.g., to 80-100 °C), as some Suzuki couplings require heating.
4. Insufficient Catalyst Loading- Increase the catalyst loading to 3-5 mol% for initial trials.
Formation of Mono-substituted Product Only 1. Insufficient Boronic Acid- Increase the equivalents of the boronic acid (e.g., to 2.2-2.5 equivalents for disubstitution).
2. Short Reaction Time- Extend the reaction time and monitor the progress by TLC or LC-MS.
3. Deactivation of Catalyst- See "Low to No Conversion" troubleshooting. A more robust catalyst system may be needed for the second coupling.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen- Ensure thorough degassing of the reaction mixture (e.g., by freeze-pump-thaw cycles or bubbling with an inert gas). - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
2. Use of Pd(II) Pre-catalyst- Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the oxidative homocoupling pathway.
Significant Protodeboronation 1. Presence of Water or Protic Solvents- Use anhydrous solvents and bases. - Consider using boronic esters (e.g., pinacol esters) which are more stable.
Dehalogenation of Starting Material 1. Inefficient Oxidative Addition- Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to accelerate the oxidative addition step.
2. Protic Impurities or Solvents- Ensure solvents are anhydrous and pure.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-substitution, 2.2 eq for di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₃PO₄, 3 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow reagents 1. Add Reactants & Base (this compound, Boronic Acid, Base) setup 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->setup catalyst 3. Add Catalyst & Solvent (Pd Catalyst, Anhydrous Solvent) setup->catalyst reaction 4. Reaction (Heat & Stir) catalyst->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup (Quench, Extract, Dry) monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Workflow start Low or No Product check_reagents Check Reagent Quality (Fresh Catalyst, Ligand, Anhydrous Reagents) start->check_reagents side_reactions Analyze Side Products start->side_reactions optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp No Improvement success Improved Yield optimize_conditions->success Improvement change_catalyst Change Catalyst System (e.g., Buchwald Ligands) change_catalyst->success Improvement change_base Change Base (e.g., Cs2CO3, K3PO4) increase_temp->change_base No Improvement increase_temp->success Improvement increase_loading Increase Catalyst Loading change_base->increase_loading No Improvement change_base->success Improvement increase_loading->change_catalyst No Improvement increase_loading->success Improvement homocoupling Homocoupling? (Improve Degassing, Use Pd(0)) side_reactions->homocoupling Yes protodeboronation Protodeboronation? (Anhydrous Conditions, Boronic Ester) side_reactions->protodeboronation Yes dehalogenation Dehalogenation? (Bulky, e--rich Ligands) side_reactions->dehalogenation Yes

Caption: A decision-tree workflow for troubleshooting the Suzuki coupling of this compound.

References

Preventing O-alkylation side products in 3,5-Dibromophenol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent unwanted O-alkylation side products in reactions involving 3,5-Dibromophenol.

Frequently Asked Questions (FAQs)

Q1: What are O-alkylation and C-alkylation in the context of this compound?

When this compound is deprotonated by a base, it forms a phenolate anion. This anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions).

  • O-alkylation: The reaction occurs at the oxygen atom, forming an ether. This is often the kinetically favored product.[1][2]

  • C-alkylation: The reaction occurs at a carbon atom on the aromatic ring, forming a new carbon-carbon bond. This is often the thermodynamically favored product.[2]

The competition between these two pathways is highly dependent on the reaction conditions.[3]

Q2: I am trying to perform a reaction on the aromatic ring of this compound but keep getting the O-alkylated ether as a major side product. Why is this happening?

O-alkylation is a common side reaction because the phenoxide oxygen is a "hard" nucleophile, which readily attacks "hard" electrophiles.[4] Several factors could be favoring this pathway in your experiment:

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or THF strongly favor O-alkylation. These solvents solvate the cation but leave the phenoxide oxygen relatively free and highly reactive.

  • Base/Counter-ion: The nature of the base and the resulting counter-ion can influence the reactivity of the phenoxide.

  • Temperature: O-alkylation is often faster and kinetically controlled, meaning it can dominate at lower temperatures.

Q3: How can I selectively favor C-alkylation over O-alkylation?

To promote C-alkylation, you need to create conditions that hinder the reactivity of the phenoxide oxygen.

  • Use Protic Solvents: Protic solvents like water or trifluoroethanol (TFE) can form hydrogen bonds with the phenoxide oxygen. This "shields" the oxygen, making the carbon atoms of the ring more likely to react.

  • Increase Temperature: Higher temperatures can favor the more thermodynamically stable C-alkylated product. In some cases, an O-alkylated product can even rearrange to a C-alkylated product at elevated temperatures.

  • Choose Bulky Reagents: Steric hindrance around the oxygen atom can sometimes favor attack at the less hindered ring positions.

Troubleshooting Guide: Minimizing O-Alkylation

This section provides specific troubleshooting steps if you are observing unwanted O-alkylation of this compound.

Issue: Predominant O-alkylation Product Formation

This workflow helps you diagnose and solve the issue of getting an undesired ether product.

G cluster_0 Troubleshooting Workflow start Problem: Unwanted O-Alkylation of This compound Observed q1 Are you using an aprotic solvent? (e.g., DMF, DMSO, THF) start->q1 sol1 Action: Switch to a Protic Solvent (e.g., TFE, H₂O, or alcohols). This shields the oxygen atom. q1->sol1 Yes q2 Is the reaction run at low temperature? q1->q2 No sol1->q2 sol2 Action: Increase Reaction Temperature. Higher temps can favor the thermodynamic C-alkylated product. q2->sol2 Yes q3 Is direct C-alkylation still inefficient or is another functionalization desired? q2->q3 No sol2->q3 sol3 Strategy: Use a Protecting Group. Mask the hydroxyl group, perform the desired reaction, then deprotect. q3->sol3 Yes end_node Problem Solved: Selective Reaction Achieved q3->end_node No, re-evaluate overall strategy sol3->end_node G cluster_O Favors O-Alkylation (Kinetic Product) cluster_C Favors C-Alkylation (Thermodynamic Product) center 3,5-Dibromophenolate (Ambident Nucleophile) aprotic Aprotic Solvents (DMF, DMSO) center->aprotic Exposes Oxygen Anion low_temp Low Temperature center->low_temp protic Protic Solvents (H₂O, TFE) center->protic Shields Oxygen Anion (H-Bonding) high_temp High Temperature center->high_temp o_product O-Alkylated Product (Ether) aprotic->o_product low_temp->o_product c_product C-Alkylated Product (Substituted Phenol) protic->c_product high_temp->c_product

References

Identifying and characterizing unknown impurities in 3,5-Dibromophenol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the identification and characterization of unknown impurities in the synthesis of 3,5-Dibromophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities formed during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the electrophilic bromination of phenol, is susceptible to the formation of several process-related impurities. The hydroxyl (-OH) group is a strong activating group that directs incoming electrophiles to the ortho and para positions.[1][2] Consequently, the most common impurities are regioisomers and over-brominated products. These include unreacted starting material, monobrominated isomers, other dibrominated isomers, and tribrominated species.[3][4]

Q2: My reaction has produced a significant amount of a white precipitate which is not the desired product. What is it likely to be?

A2: If you are using bromine water or conducting the reaction in a polar solvent, a white precipitate is very likely 2,4,6-tribromophenol.[2] The high reactivity of the phenol ring in aqueous media leads to rapid, multiple substitutions at all activated ortho and para positions. To avoid this, consider using a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) and maintaining a low reaction temperature.

Q3: How can I minimize the formation of isomeric impurities like 2,4-dibromophenol and monobromophenols?

A3: Controlling regioselectivity is key. The formation of ortho- and para-substituted isomers is kinetically favored. To minimize these impurities, reaction conditions must be carefully controlled. Using a non-polar solvent and maintaining low temperatures (e.g., below 5°C) can help reduce the formation of undesired isomers. Precise control over the stoichiometry of bromine is also critical; adding bromine slowly to the reaction mixture can prevent localized excess that leads to over-bromination and side reactions.

Q4: What is the best initial analytical approach to assess the purity of my crude this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most widely used and effective initial technique for purity assessment. It allows for the separation and quantification of the main product from unreacted starting materials and various brominated impurities. For a more detailed investigation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for providing molecular weight information of the unknown peaks.

Troubleshooting Guide: Impurity Identification

This section addresses specific issues you may encounter and provides a logical workflow for identifying and characterizing unknown impurities.

Problem: An unknown peak is observed in the HPLC chromatogram of my final product.

Solution Workflow:

  • Quantify: Determine the area percentage of the impurity peak. According to ICH guidelines, impurities present above 0.1% generally require identification.

  • Hypothesize: Based on the synthetic route, consult the potential impurities table below to form a hypothesis about the impurity's identity based on its likely retention time (polar impurities elute earlier in reverse-phase HPLC).

  • Analyze by LC-MS: Obtain the mass spectrum of the unknown peak. The molecular weight and isotopic pattern (due to bromine) will provide strong evidence for its elemental composition.

  • Isolate: If the impurity level is significant, isolate it using preparative HPLC or column chromatography.

  • Elucidate Structure: Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) on the isolated impurity for definitive structural confirmation.

Data Presentation: Potential Impurities

The following table summarizes the most probable impurities encountered during the synthesis of this compound.

Impurity IDImpurity NameChemical StructureCommon Cause of Formation
IMP-01PhenolC₆H₅OHIncomplete reaction; insufficient brominating agent.
IMP-022-BromophenolC₆H₄BrOHNon-regioselective bromination (ortho-substitution).
IMP-034-BromophenolC₆H₄BrOHNon-regioselective bromination (para-substitution).
IMP-042,4-DibromophenolC₆H₂Br₂OHNon-regioselective disubstitution; common kinetic product.
IMP-052,6-DibromophenolC₆H₂Br₂OHNon-regioselective disubstitution.
IMP-062,4,6-TribromophenolC₆H₂Br₃OHOver-bromination, especially in polar solvents.

Experimental Protocols

Protocol 1: Impurity Profiling by HPLC

This method provides a general starting point for separating this compound from its potential impurities.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 40% B; 5-25 min: 40-90% B; 25-30 min: 90% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 280 nm
Injection Vol. 10 µL
Protocol 2: Characterization by LC-MS

For structural information, couple the HPLC method to a mass spectrometer.

ParameterSpecification
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Mass Range 50 - 500 m/z
Capillary Voltage 3.5 kV
Drying Gas Temp. 350 °C
Drying Gas Flow 10 L/min
Data Analysis Extract ion chromatograms and analyze the mass spectrum for each peak to determine the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the synthesis pathway and a logical workflow for impurity identification.

Synthesis_and_Impurity_Pathway cluster_impurities Potential Impurities phenol Phenol (Starting Material) reaction Electrophilic Aromatic Substitution phenol->reaction br2 Bromine (Br2) + Solvent br2->reaction product This compound (Target Product) reaction->product Desired Pathway (Meta-substitution) imp1 Monobromophenols (2- & 4- isomers) reaction->imp1 Side Reaction (Ortho/Para) imp2 Other Dibromophenols (2,4- & 2,6- isomers) reaction->imp2 Side Reaction (Ortho/Para) imp3 2,4,6-Tribromophenol (Over-bromination) reaction->imp3 Side Reaction (Excess Br2)

Caption: Synthetic pathway for this compound and common impurity formation routes.

Impurity_Identification_Workflow start Unknown Peak Detected in Chromatogram lcms LC-MS Analysis start->lcms mw Determine MW and Isotopic Pattern lcms->mw hypothesis Compare with Known Potential Impurities mw->hypothesis isolate Isolate Impurity (e.g., Prep-HPLC) nmr Structure Elucidation (1H, 13C NMR) isolate->nmr confirm Structure Confirmed nmr->confirm no_match Hypothesis Incorrect Re-evaluate hypothesis->isolate Match Found hypothesis->no_match No Match

References

Technical Support Center: Synthesis of 3,5-Bis(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-bis(hydroxymethyl)phenol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of 3,5-bis(hydroxymethyl)phenol?

A1: The primary challenges in scaling up the synthesis of 3,5-bis(hydroxymethyl)phenol and its derivatives include managing impurity formation, ensuring worker safety, and achieving consistent, high yields. Common impurities are polymeric resins and over-hydroxymethylated products.[1] Traditional methods often utilize hazardous reagents like lithium aluminum hydride (LAH), which poses significant safety risks on a larger scale and complicates work-up procedures.[2]

Q2: What is a safer, scalable alternative to using LAH for the reduction step in the synthesis of 3,5-bis(hydroxymethyl)phenol?

A2: A scalable and safer alternative involves the use of sodium borohydride as the reducing agent.[2] This method typically starts with the benzylation of the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate, followed by reduction of the methyl ester groups with sodium borohydride. The final step is a debenzylation, often using palladium on carbon (Pd/C) under a hydrogen atmosphere, to yield the desired 3,5-bis(hydroxymethyl)phenol.[2]

Q3: How can the formation of polymeric resin byproducts be minimized during hydroxymethylation reactions?

A3: The formation of polymeric resins, which are common in phenol-formaldehyde reactions, can be minimized by carefully controlling the reaction conditions.[1] Key strategies include:

  • Temperature Control: Maintaining a lower reaction temperature can significantly reduce the rate of polymerization.

  • Reaction Time: Monitoring the reaction progress and stopping it once the desired product is formed can prevent excessive polymerization.

  • Reactant Concentration: Using more dilute reaction conditions can also disfavor the formation of polymeric byproducts.

Q4: What is the impact of the formaldehyde-to-phenol molar ratio on the product distribution?

A4: The molar ratio of formaldehyde to the phenol precursor is a critical factor that influences the degree of hydroxymethylation. A high formaldehyde-to-phenol ratio tends to favor the formation of di- and tri-hydroxymethylated products. To selectively synthesize mono-hydroxymethylated derivatives, a stoichiometric or slight excess of the phenol relative to formaldehyde is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3,5-bis(hydroxymethyl)phenol and its derivatives.

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of 3,5-bis(hydroxymethyl)phenol Incomplete reaction during the reduction or debenzylation step. Mechanical loss of product during work-up and purification.Ensure the reducing agent is fresh and used in sufficient molar excess. Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, HPLC). Optimize the extraction and recrystallization procedures to minimize product loss.
Formation of Polymeric Impurities High reaction temperature. Prolonged reaction time. High concentration of reactants.Maintain a lower reaction temperature to minimize condensation reactions. Stop the reaction once the formation of the desired product is maximized, as determined by reaction monitoring. Employ more dilute reaction conditions.
Presence of Over-hydroxymethylated Byproducts High formaldehyde-to-phenol molar ratio in syntheses starting from a phenol precursor.Carefully control the stoichiometry, using a stoichiometric or slight excess of the phenol relative to formaldehyde to favor mono- or di-substitution as desired.
Difficulties in Product Isolation and Purification The product may be highly soluble in the reaction solvent, leading to poor recovery. The presence of impurities may hinder crystallization.Choose an appropriate solvent system for extraction and recrystallization where the product has high solubility at elevated temperatures and low solubility at lower temperatures. Consider chromatographic purification if recrystallization is ineffective.
Inconsistent Results When Scaling Up Poor heat and mass transfer in larger reaction vessels. Difficulty in maintaining homogenous reaction conditions.Use appropriate mixing and heating equipment for the scale of the reaction. Consider a gradual, stepwise scale-up to identify and address potential issues at each stage.

Experimental Protocols

Scalable Synthesis of 3,5-Bis(hydroxymethyl)phenol

This protocol describes a safer and more scalable synthesis route starting from 5-hydroxyisophthalic acid.

Step 1: Esterification of 5-Hydroxyisophthalic Acid

  • To a suspension of 5-hydroxyisophthalic acid in methanol, slowly add sulfuric acid at room temperature.

  • Heat the reaction mixture to 70°C and maintain for 15 hours.

  • After completion, distill off the methanol under vacuum.

  • Extract the product with ethyl acetate, dry the organic layer with sodium sulfate, and concentrate under vacuum to obtain dimethyl 5-hydroxyisophthalate.

Step 2: Benzylation of Dimethyl 5-Hydroxyisophthalate

  • Dissolve dimethyl 5-hydroxyisophthalate in DMF.

  • Add potassium carbonate and benzyl chloride.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the benzylated product.

Step 3: Reduction with Sodium Borohydride

  • Dissolve the benzylated intermediate in a suitable solvent (e.g., THF/methanol).

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Stir the reaction until the reduction is complete.

  • Quench the reaction and extract the product.

Step 4: Debenzylation

  • Dissolve the reduced product in a suitable solvent (e.g., ethanol).

  • Add Pd/C catalyst.

  • Stir the mixture under a hydrogen atmosphere until debenzylation is complete.

  • Filter off the catalyst and concentrate the solvent to obtain crude 3,5-bis(hydroxymethyl)phenol.

Purification: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethyl acetate, or a mixture of methanol and water).

  • If necessary, perform a hot filtration to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Synthesis of Derivatives of 3,5-Bis(hydroxymethyl)phenol

Methylation:

  • Dissolve 3,5-bis(hydroxymethyl)phenol in a suitable solvent.

  • Add a base (e.g., potassium carbonate) and a methylating agent (e.g., methyl iodide).

  • Stir the reaction until complete.

  • Isolate and purify the methylated product.

Bromination:

  • Treat 3,5-bis(hydroxymethyl)phenol with a brominating agent such as phosphorus tribromide (PBr₃).

  • Control the reaction temperature and time to achieve the desired degree of bromination.

  • Work up the reaction mixture to isolate the brominated derivative. A reported yield for the synthesis of 3,5-bis(bromomethyl)phenol is 88.8%.

Quantitative Data

Reaction Step Product Reported Yield
Bromination of 3,5-bis(hydroxymethyl)phenol3,5-Bis(bromomethyl)phenol88.8%

Note: Yields can vary depending on the specific reaction conditions and scale.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3,5-Bis(hydroxymethyl)phenol cluster_purification Purification cluster_derivatization Derivatization start 5-Hydroxyisophthalic Acid esterification Esterification (Methanol, H₂SO₄) start->esterification benzylation Benzylation (Benzyl Chloride, K₂CO₃) esterification->benzylation reduction Reduction (NaBH₄) benzylation->reduction debenzylation Debenzylation (H₂, Pd/C) reduction->debenzylation crude_product Crude Product debenzylation->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure 3,5-Bis(hydroxymethyl)phenol recrystallization->pure_product methylation Methylation (CH₃I, K₂CO₃) pure_product->methylation bromination Bromination (PBr₃) pure_product->bromination

Caption: Experimental workflow for the synthesis and derivatization of 3,5-bis(hydroxymethyl)phenol.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions issue Low Yield or Impure Product check_yield Is the yield low? issue->check_yield check_purity Is the product impure? issue->check_purity incomplete_rxn Incomplete Reaction? - Check reagents - Monitor reaction check_yield->incomplete_rxn Yes loss_workup Loss during Work-up? - Optimize extraction - Optimize recrystallization check_yield->loss_workup Yes polymeric Polymeric Impurities? - Lower temperature - Reduce reaction time - Use dilute conditions check_purity->polymeric Yes over_hydroxymethylation Over-hydroxymethylation? - Adjust reactant ratio check_purity->over_hydroxymethylation Yes

References

Validation & Comparative

Comparing the reactivity of 3,5-Dibromophenol with other dibromophenol isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted aromatic compounds is paramount for synthetic strategy and drug design. Dibromophenol exists in six structural isomers, and the position of the two bromine atoms on the phenol ring dramatically influences the compound's chemical behavior. This guide provides an objective comparison of the reactivity of 3,5-dibromophenol with its five other isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dibromophenol, supported by available experimental data and established principles of physical organic chemistry.

Comparative Reactivity Analysis

The reactivity of dibromophenol isomers can be assessed through several key chemical transformations, including the reactivity of the phenolic hydroxyl group and the susceptibility of the aromatic ring to electrophilic substitution.

Acidity of the Phenolic Hydroxyl Group

A primary indicator of the reactivity of the hydroxyl group is its acidity, quantified by the pKa value. A lower pKa indicates a more acidic phenol, meaning the corresponding phenoxide is more stable and more readily formed. This phenoxide is a potent nucleophile in reactions such as Williamson ether synthesis. The acidity is governed by the electronic effects of the bromine substituents. Bromine exerts a -I (inductive) effect, withdrawing electron density and stabilizing the phenoxide anion, thus increasing acidity. It also has a +M (mesomeric) effect, which is generally weaker for halogens other than fluorine.

The pKa values for the six isomers are summarized below.

IsomerpKa ValueReference
2,3-Dibromophenol7.47 (Predicted)[1][2]
2,4-Dibromophenol7.79[3]
2,5-Dibromophenol7.47 (Predicted)[4]
2,6-Dibromophenol6.67[3]
3,4-Dibromophenol8.43 (Predicted)
This compound8.06

From the data, 2,6-dibromophenol is the most acidic isomer. This is due to the two bromine atoms in the ortho positions, whose strong inductive electron-withdrawing effect significantly stabilizes the phenoxide ion. Conversely, 3,4-dibromophenol is predicted to be the least acidic. In the case of this compound, the bromine atoms are meta to the hydroxyl group, exerting their inductive effect to increase acidity compared to phenol, but to a lesser extent than isomers with ortho or para bromine atoms.

Reactivity towards Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) due to its strong +M effect. The bromine atoms are deactivating (-I > +M) yet are also ortho, para-directing. The overall reactivity and regioselectivity of EAS reactions (e.g., nitration, halogenation, Friedel-Crafts reactions) on dibromophenol isomers are determined by the interplay of these directing and activating/deactivating effects, as well as steric hindrance.

A general reactivity trend for EAS can be predicted based on the positions of the bromine atoms relative to the hydroxyl group:

  • Most Reactive Positions: Positions that are ortho or para to the hydroxyl group and are not occupied by a bromine atom will be the most activated.

  • Steric Hindrance: Isomers with bulky groups flanking a potential reaction site will exhibit lower reactivity at that site. 2,6-dibromophenol, for instance, presents significant steric hindrance around the hydroxyl group and the remaining ring positions.

  • This compound: In this isomer, the positions ortho (2, 6) and para (4) to the hydroxyl group are all activated. The bromine atoms at the meta positions provide some deactivation through their inductive effect but do not sterically hinder the activated positions. This makes this compound a potentially reactive isomer for further substitution at the 2, 4, or 6 positions.

  • Other Isomers: In isomers like 2,4-dibromophenol, the remaining positions are less activated or sterically hindered. For example, in 2,4-dibromophenol, the most likely positions for further substitution are positions 6 and, to a lesser extent, 5.

Experimental Protocols

To quantitatively compare the reactivity of these isomers, a standardized experimental protocol is essential. Below is a representative protocol for comparing the reactivity of dibromophenol isomers towards electrophilic bromination.

Protocol: Comparative Electrophilic Bromination of Dibromophenol Isomers

Objective: To determine the relative reactivity of this compound and its isomers towards electrophilic bromination by monitoring the consumption of the starting material or the formation of the tribromophenol product over time.

Materials:

  • 2,3-Dibromophenol

  • 2,4-Dibromophenol

  • 2,5-Dibromophenol

  • 2,6-Dibromophenol

  • 3,4-Dibromophenol

  • This compound

  • Bromine (Br₂) solution in a suitable solvent (e.g., acetic acid or dichloromethane) of known concentration.

  • An appropriate solvent (e.g., glacial acetic acid).

  • Sodium thiosulfate solution for quenching.

  • Internal standard for GC/HPLC analysis (e.g., decane or dodecane).

  • Anhydrous sodium sulfate.

Procedure:

  • Reaction Setup: For each isomer, prepare a solution of the dibromophenol (e.g., 0.1 M) and the internal standard in the chosen solvent in a thermostatted reaction vessel equipped with a magnetic stirrer and protected from light.

  • Initiation: To initiate the reaction, add a stoichiometric equivalent of the bromine solution to the dibromophenol solution. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of sodium thiosulfate solution. This will consume any unreacted bromine.

  • Work-up: Add an organic solvent (e.g., ethyl acetate) and water to the quenched aliquot. Shake and separate the organic layer. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The detector response for the starting material and/or product should be calibrated against the internal standard.

  • Data Analysis: Plot the concentration of the dibromophenol isomer against time for each of the six reactions. The initial rate of reaction for each isomer can be determined from the slope of this plot at t=0. The relative reactivity can then be established by comparing these initial rates.

Visualizations

Electrophilic Aromatic Substitution Mechanism

The following diagram illustrates the general mechanism for the electrophilic substitution of a dibromophenol, highlighting the formation of the key sigma complex intermediate.

EAS_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product DBP Dibromophenol Sigma_Complex Sigma Complex (Arenium Ion) DBP->Sigma_Complex Attack on E+ E_plus Electrophile (E+) E_plus->Sigma_Complex Product Substituted Dibromophenol Sigma_Complex->Product Deprotonation H_plus H+ Sigma_Complex->H_plus

Caption: General mechanism of electrophilic aromatic substitution on a dibromophenol.

Experimental Workflow for Comparative Reactivity Study

This diagram outlines the logical flow of the experimental protocol described above for comparing the reactivity of the dibromophenol isomers.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Isomer Solutions with Internal Standard Initiate Add Bromine Solution (Start Timer) Prep_Solutions->Initiate Sampling Take Aliquots at Time Intervals Initiate->Sampling Quench Quench with Na2S2O3 Sampling->Quench Workup Liquid-Liquid Extraction Quench->Workup Analysis GC/HPLC Analysis Workup->Analysis Data Plot Concentration vs. Time & Determine Initial Rates Analysis->Data

Caption: Experimental workflow for comparing the bromination rates of dibromophenol isomers.

References

A Comparative Guide to 3,5-Dibromophenol and 2,4-Dibromophenol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, dihalogenated phenols serve as versatile building blocks for the construction of complex molecular architectures. The strategic selection of isomers can significantly impact reaction outcomes, including yield, regioselectivity, and overall efficiency. This guide provides an objective comparison of 3,5-dibromophenol and 2,4-dibromophenol in common coupling reactions, supported by established chemical principles and experimental data from related compounds.

Overview of Reactivity: Steric and Electronic Effects

The reactivity of this compound and 2,4-dibromophenol in cross-coupling reactions is primarily governed by the interplay of steric hindrance and the electronic effects of the hydroxyl and bromine substituents.

  • This compound: In this isomer, the bromine atoms are situated meta to the hydroxyl group. The hydroxyl group, being an ortho-, para-director, does not electronically activate the carbon-bromine bonds towards oxidative addition, which is often the rate-determining step in palladium-catalyzed couplings. The two bromine atoms are sterically equivalent, which can lead to double coupling reactions if stoichiometry is not carefully controlled.

  • 2,4-Dibromophenol: This isomer presents a more complex reactivity profile. The bromine at the 4-position (para to the hydroxyl group) is electronically activated by the electron-donating hydroxyl group, making it generally more susceptible to oxidative addition than the bromine at the 2-position (ortho). However, the ortho-position is sterically more hindered by the adjacent hydroxyl group. This difference in reactivity between the two C-Br bonds can be exploited for selective mono-functionalization by carefully choosing the catalyst, ligands, and reaction conditions.[1]

Performance in Key Coupling Reactions

While direct, side-by-side comparative studies with extensive quantitative data for these specific isomers are not abundant in the literature, we can infer their relative performance based on established principles and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The choice of dibromophenol isomer will significantly influence the reaction strategy.

  • This compound: Due to the equivalence of the two bromine atoms, achieving selective mono-arylation can be challenging and often requires careful control of the boronic acid stoichiometry. Double Suzuki coupling can be favored to produce symmetrical biaryl compounds.

  • 2,4-Dibromophenol: Regioselectivity is a key consideration. The C-Br bond at the 4-position is generally more reactive towards oxidative addition due to electronic activation from the para-hydroxyl group.[2] However, the choice of palladium catalyst and ligands can influence this selectivity. Bulky ligands may favor reaction at the less sterically hindered 4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dibromoanisole (analogue)Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water9017High (selective mono-arylation at C4)[2]
2,5-Dibromo-3-alkylthiophene (analogue)Arylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water90-Good to Excellent (double coupling)[3]
Buchwald-Hartwig Amination

This reaction is crucial for the synthesis of aryl amines, a common motif in pharmaceuticals.

  • This compound: Similar to Suzuki coupling, selective mono-amination requires careful control of reaction conditions to avoid the formation of di-aminated products.

  • 2,4-Dibromophenol: The electronic and steric differences between the two bromine atoms allow for the potential for regioselective mono-amination. The less sterically hindered and electronically activated 4-position is often the preferred site of reaction.[1]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAmine PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,4-Dibromoanisole (analogue)AnilinePd(OAc)₂ / X-PhosKOtBuToluene100 (MW)0.17High
2,3-Dichloropyridine (analogue)AminePd₂(dba)₃ / XPhosCs₂CO₃Toluene1101685 (selective at C2)
Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.

  • This compound: The two identical bromine atoms can both participate in the reaction. Controlling the stoichiometry of the alkene is key for achieving mono- or di-substitution.

  • 2,4-Dibromophenol: The difference in reactivity between the C-Br bonds at the 2- and 4-positions can be exploited for regioselective Heck reactions, with the 4-position generally being more reactive.

Table 3: Representative Conditions for Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Bromobenzene (analogue)StyrenePd(OAc)₂K₂CO₃DMF/Water10012High
Aryl BromideStyrenePd EnCat®40Na₂CO₃NMP1503Excellent

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A flame-dried round-bottom flask is charged with the dibromophenol (1.0 equiv.), the arylboronic acid (1.1-2.5 equiv. for mono- or di-substitution, respectively), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., 1,4-dioxane/water or toluene) is added, and the reaction mixture is heated with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, an oven-dried Schlenk tube is charged with the dibromophenol (1.0 equiv.), the amine (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol% Pd), a phosphine ligand (e.g., XPhos or BINAP, 2-6 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.). Anhydrous, degassed solvent (e.g., toluene or THF) is added. The Schlenk tube is sealed and heated in an oil bath. The reaction is monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

A round-bottom flask is charged with the dibromophenol (1.0 equiv.), the alkene (1.2-2.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂ or a supported Pd catalyst, 0.1-5 mol%), and a base (e.g., K₂CO₃ or NaOAc, 1.5-2.0 equiv.). A solvent (e.g., DMF, NMP, or a biphasic system) is added. The mixture is heated with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography or crystallization.

Visualization of a Representative Coupling Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reactants & Reagents B Inert Atmosphere A->B C Solvent Addition B->C D Heating & Stirring C->D E Quenching D->E F Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Relevance in Signaling Pathways and Drug Development

Derivatives of bromophenols have garnered significant interest in drug development due to their diverse biological activities, including anticancer and antioxidant properties. The functionalization of this compound and 2,4-dibromophenol through coupling reactions provides access to a wide array of novel compounds that can be screened for therapeutic potential.

For instance, some bromophenol derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical process regulated by complex signaling pathways. One such pathway involves the activation of caspases, a family of proteases that execute the apoptotic program. The introduction of specific functionalities onto the dibromophenol scaffold via coupling reactions can modulate the interaction of these molecules with key proteins in apoptotic pathways, such as Bcl-2 family proteins or caspases themselves.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_execution Execution Stimulus Bromophenol Derivative Bcl2 Bcl-2 Family Proteins Stimulus->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of the Biological Activities of Mono-, Di-, and Tribromophenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have emerged as a significant area of interest in pharmaceutical and biomedical research. Their diverse chemical structures, characterized by the number and position of bromine atoms on the phenol ring, give rise to a wide spectrum of biological activities. This guide provides a comparative overview of the antioxidant, antimicrobial, and cytotoxic properties of mono-, di-, and tribromophenols, supported by experimental data to aid in the development of novel therapeutic agents.

Comparative Biological Activity of Bromophenols

The biological efficacy of bromophenols is intricately linked to their chemical structure, including the degree of bromination and the substitution pattern of both bromine atoms and hydroxyl groups.[1][2]

Antioxidant Activity

The antioxidant potential of bromophenols is largely attributed to their ability to scavenge free radicals, a capacity significantly influenced by the number and arrangement of hydroxyl groups.[1][3] While the presence of bromine atoms can modulate this activity, the number of hydroxyl groups appears to be a more critical determinant.[2] For instance, some bromophenols have demonstrated more potent radical scavenging activity against DPPH (α,α-diphenyl-β-dipicrylhydrazyl) and ABTS [2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)diammonium salt] radicals than conventional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid.

Compound Type Compound Assay IC50 (µM) Reference
Monobromophenol2-BromophenolCellular Ca2+ signalingLeast potent in disturbing Ca2+ signaling
4-BromophenolCellular Ca2+ signalingReduced depolarization-induced Ca2+ elevations at 300 µM
Dibromophenol2,4-DibromophenolDPPH Radical Scavenging-
Cellular Ca2+ signalingMost potent in disturbing Ca2+ signaling
2,6-DibromophenolDPPH Radical Scavenging-
Cellular Ca2+ signalingNo effect on intracellular Ca2+ concentration
2-(2,6-dibromo-3,5- dihydroxyphenyl)acetic acidDPPH IC50 (μg/mL)30.13
ABTS IC50 (μg/mL)14.74
Tribromophenol2,4,6-TribromophenolDPPH Radical Scavenging-
Cellular Ca2+ signalingInduced an elevation of intracellular Ca2+ levels
bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE)DPPH Radical ScavengingPossesses antioxidant activity
Dimeric BromophenolBromophenol 1.18DPPH Radical Scavenging6.8
Bromophenol 1.19DPPH Radical Scavenging6.1

IC50 values represent the concentration required to inhibit 50% of the activity. A lower IC50 indicates greater antioxidant activity.

Antimicrobial Activity

Bromophenols have demonstrated significant antimicrobial properties against a range of pathogens, including drug-resistant strains. The degree and position of bromination, along with other structural features, play a crucial role in their antibacterial and antifungal efficacy. For example, certain synthetic dibromo- and tetrabromo-diphenylmethane derivatives have shown potent effects against various Gram-positive and Gram-negative bacteria.

Compound Type Compound Target Organism MIC (µg/mL) Reference
Dibromophenol3,3'-dibromo-6,6'-dihydroxydiphenylmethaneStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimuriumPotent antibacterial effect
2-(2′,4′-Dibromophenoxy)-4,6-dibromophenolStaphylococcus aureus (MRSA)Outperforms linezolid
3-Bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusGood activity
Pseudomonas aeruginosaLess effective
Tribromophenolbis(2,3-dibromo-4,5-dihydroxybenzyl) ether-Active against five strains of bacteria
Tetrabromophenol3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethaneStaphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimuriumPotent antibacterial effect
2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethaneCandida albicans, Aspergillus fumigatus, Trichophyton rubrum, Trichophyton mentagrophytesMost active antifungal derivative

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC indicates greater antimicrobial activity.

Cytotoxicity and Anticancer Activity

A growing body of evidence highlights the potential of bromophenols as anticancer agents, with several derivatives exhibiting significant cytotoxicity against various cancer cell lines. The cytotoxic activity is influenced by the number and position of bromine substituents, the presence of phenolic groups, and the nature of the side chains. For instance, some dibrominated compounds have shown higher activity than their non-brominated or other isomeric counterparts.

Compound Type Compound Cell Line IC50 (µM) Reference
Monobromophenol3-bromo-4,5-dihydroxybenzylalcoholKB cells47
Dibromophenol2,5-dibromo-3,4-dihydroxybenzyl n-propyl etherDLD-1 (colon cancer)1.72
HCT-116 (colon cancer)0.80
3-bromo-4,5-dihydroxy benzoic acid methyl esterKB, Bel-7402, A549 cells12.5–40.1
3-bromo-4,5-dihydroxy-benzaldehydeKB, Bel-7402, A549 cells12.5–40.1
Tribromophenol2,4,6-TribromophenolHuman neuroblastoma cell line (SH-SY5Y)Inhibits cell proliferation
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)K562 (Leukemia)Inhibited viability to 35.27% at 10 µM

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant capacity of a compound.

  • Preparation of Reagents:

    • Prepare a stock solution of the test bromophenol derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure:

    • Add various concentrations of the test compound to the wells of a 96-well microplate.

    • Add the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, therefore, cell viability.

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight in a CO₂ incubator.

  • Treatment:

    • Treat the cells with various concentrations of the bromophenol derivatives for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculation:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC50 value, the concentration that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Broth Microdilution:

    • Prepare serial two-fold dilutions of the bromophenol derivative in a liquid growth medium in a 96-well microplate.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Signaling Pathways and Mechanisms of Action

Bromophenols exert their biological effects through various molecular mechanisms, including the modulation of key signaling pathways.

Nrf2 Signaling Pathway in Antioxidant Response

Some bromophenols have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Bromophenol Bromophenol Bromophenol->Keap1_Nrf2 modulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Nrf2_in_nucleus Nrf2 Nrf2_in_nucleus->ARE binds to

Caption: Nrf2-mediated antioxidant response modulated by bromophenols.

PI3K/Akt and MAPK Signaling in Apoptosis

Certain bromophenol derivatives can induce apoptosis in cancer cells by modulating the PI3K/Akt and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. Inactivation of the pro-survival PI3K/Akt pathway and activation of the pro-apoptotic MAPK pathway can lead to programmed cell death.

Apoptosis_Signaling_Pathway Bromophenol Bromophenol Derivative PI3K PI3K Bromophenol->PI3K inactivates MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Bromophenol->MAPK_Pathway activates Akt Akt PI3K->Akt activates Cell_Survival Cell Survival (Inhibited) Akt->Cell_Survival promotes Apoptosis Apoptosis MAPK_Pathway->Apoptosis induces

Caption: Modulation of PI3K/Akt and MAPK pathways by bromophenols leading to apoptosis.

Disruption of Cellular Ca2+ Signaling

Some bromophenols can interfere with cellular calcium (Ca²⁺) homeostasis, a critical aspect of various cellular processes, including hormone secretion. The potency of this disruption varies with the bromination pattern, with 2,4-dibromophenol being particularly effective at disturbing Ca²⁺ signaling.

Calcium_Signaling_Disruption Bromophenol Bromophenol (e.g., 2,4-DBP, 2,4,6-TBP) Voltage_Gated_Ca_Channels Voltage-Gated Ca²⁺ Channels Bromophenol->Voltage_Gated_Ca_Channels inhibits Intracellular_Stores Intracellular Ca²⁺ Stores (ER) Bromophenol->Intracellular_Stores induces release from Ca_Influx Ca²⁺ Influx Voltage_Gated_Ca_Channels->Ca_Influx mediates Cytosolic_Ca Increased Cytosolic [Ca²⁺] Ca_Influx->Cytosolic_Ca Ca_Release Ca²⁺ Release Intracellular_Stores->Ca_Release results in Ca_Release->Cytosolic_Ca Cellular_Response Altered Cellular Response (e.g., Hormone Secretion) Cytosolic_Ca->Cellular_Response leads to

Caption: Disruption of cellular calcium signaling by bromophenols.

Experimental Workflow

The general workflow for screening and characterizing the biological activity of bromophenols is outlined below.

Experimental_Workflow Start Start: Bromophenol Compound Antioxidant_Screening Antioxidant Screening (e.g., DPPH, ABTS assays) Start->Antioxidant_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Start->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT assay on cancer cell lines) Start->Cytotoxicity_Screening Active_Compound Identification of Active Compounds Antioxidant_Screening->Active_Compound Antimicrobial_Screening->Active_Compound Cytotoxicity_Screening->Active_Compound Mechanism_Study Mechanism of Action Studies Active_Compound->Mechanism_Study Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, PCR) Mechanism_Study->Signaling_Pathways Enzyme_Inhibition Enzyme Inhibition Assays Mechanism_Study->Enzyme_Inhibition In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo_Studies Lead_Optimization Lead Compound Optimization In_Vivo_Studies->Lead_Optimization End End: Potential Therapeutic Agent Lead_Optimization->End

Caption: General experimental workflow for bromophenol bioactivity studies.

References

Cross-validation of analytical methods for bromophenol quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the cross-validation of analytical methods is essential for ensuring data integrity and reliability in research and drug development. This is particularly critical when quantifying bromophenols, a class of compounds with significance in both environmental analysis and as intermediates or metabolites in pharmaceutical products. This guide provides an objective comparison of common analytical techniques, detailed experimental protocols, and a clear workflow for cross-validation, tailored for researchers, scientists, and drug development professionals.

Principles of Cross-Validation

Cross-validation is the process of comparing results from two distinct analytical methods to ensure they are equivalent and interchangeable.[1] This is crucial when, for example, a method is transferred between laboratories or when data from different analytical techniques need to be correlated within a study.[1][2] The core objective is to demonstrate that both methods are "fit for purpose" and produce comparable, reliable data.[3] Regulatory bodies like the FDA and EMA provide guidelines on method validation, which form the basis for cross-validation protocols.[4]

Comparison of Analytical Methods for Bromophenol Quantification

The choice of an analytical method for bromophenol quantification depends on factors like the required sensitivity, selectivity, sample matrix complexity, and the analyte's physicochemical properties. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

HPLC is versatile and well-suited for non-volatile and thermally unstable compounds, making it a go-to for many pharmaceutical analyses. GC-MS is ideal for volatile or semi-volatile compounds and generally offers high sensitivity. LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it excellent for analyzing trace amounts of bromophenols in complex biological matrices.

Performance Characteristics

The following table summarizes typical performance characteristics for these methods based on validation parameters outlined by the International Council for Harmonisation (ICH).

ParameterHPLC-UVGC-MSLC-MS/MSTypical Acceptance Criteria (ICH)
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%80 - 120% (concentration dependent)
Precision (% RSD)
- Repeatability≤ 2.0%≤ 5.0%≤ 2.0%≤ 2%
- Intermediate Precision≤ 3.0%≤ 10.0%≤ 5.0%≤ 3%
Limit of Detection (LOD) µg/mL rangeng/mL rangeng/L range3.3 x (Std. Dev. of Response / Slope)
Limit of Quantitation (LOQ) µg/mL rangeng/mL rangeng/L range10 x (Std. Dev. of Response / Slope)

Experimental Workflow and Protocols

A structured workflow is paramount for successful cross-validation. The process involves defining the analytical requirements, performing the analysis with two distinct methods, and statistically comparing the results.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Comparison A Define Analytical Requirements (e.g., Range, Matrix) B Select Two Validated Methods (e.g., HPLC-UV and LC-MS/MS) A->B C Prepare Identical Sample Sets (Spiked QCs & Incurred Samples) B->C D Analyze Samples with Method 1 (Reference) C->D E Analyze Samples with Method 2 (Test) C->E F Collect Quantitative Data from Both Methods D->F E->F G Statistically Compare Results (e.g., Bland-Altman, t-test) F->G H Assess Comparability Against Pre-defined Acceptance Criteria G->H

Caption: Workflow for cross-validation of two analytical methods.

Experimental Protocol 1: HPLC-UV Method

This protocol is adapted for the quantification of a generic bromophenol compound like 2-Amino-5-bromophenol hydrochloride.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05% trifluoroacetic acid in water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~290 nm (determine λmax experimentally)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the bromophenol standard in 10 mL of methanol.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the bromophenol in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters to Assess:

  • Linearity: Analyze calibration standards and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform spike recovery studies at three concentration levels (low, medium, high).

  • Precision: Analyze replicates of a homogenous sample to determine repeatability and intermediate precision.

Experimental Protocol 2: LC-MS/MS Method

This protocol is designed for the trace-level quantification of various bromophenols in aqueous or biological samples.

1. LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography system.

  • Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. Use a suitable gradient program.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is typically selected for phenolic compounds.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions must be optimized for each target bromophenol.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • Sample Acidification: Acidify aqueous samples to prevent degradation of bromophenols.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by acidified water.

  • Sample Loading: Load the acidified sample onto the cartridge.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the bromophenols with a suitable solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.

3. Data Analysis:

  • Quantify using an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for matrix effects and variations in instrument response.

Relevance in Drug Development: Bromophenol Metabolism

For drug development professionals, understanding the metabolic fate of bromophenol-containing compounds is crucial for toxicology and pharmacokinetic studies. Bromophenols undergo Phase I (activation) and Phase II (conjugation) metabolism. Major metabolic pathways include glucuronidation and sulfation, which increase water solubility and facilitate excretion. Minor pathways can involve hydroxylation.

G BP Bromophenol (Parent Compound) Phase1 Phase I Metabolism (e.g., Hydroxylation) BP->Phase1 Minor Pathway Phase2_G Phase II Metabolism (Glucuronidation) BP->Phase2_G Major Pathway Phase2_S Phase II Metabolism (Sulfation) BP->Phase2_S Major Pathway Met_OH Hydroxylated Metabolite Phase1->Met_OH Met_G Bromophenol Glucuronide Phase2_G->Met_G Met_S Bromophenol Sulfate Phase2_S->Met_S Excretion Urinary Excretion Met_OH->Excretion Met_G->Excretion Met_S->Excretion

Caption: Simplified metabolic pathway of bromophenols in vivo.

Conclusion

The cross-validation of analytical methods for bromophenol quantification is a critical exercise to ensure data accuracy and consistency. While HPLC-UV offers robustness for routine analysis, GC-MS and particularly LC-MS/MS provide superior sensitivity and selectivity for trace-level detection in complex matrices. The choice of methods for cross-validation should be guided by the specific analytical requirements, including the nature of the sample and the required detection limits. By following structured protocols and a clear validation workflow, researchers can confidently generate reliable and interchangeable data, which is the cornerstone of quality in scientific research and pharmaceutical development.

References

Unveiling the Anticancer Potential of Synthesized Bromophenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of marine-derived compounds has opened new avenues in the quest for novel anticancer therapeutics. Among these, bromophenols, naturally occurring in marine algae, have emerged as a promising class of molecules.[1][2] Their unique chemical structures have inspired the synthesis of a variety of derivatives with enhanced and selective anticancer activities.[3][4][5] This guide provides a comparative analysis of the anticancer efficacy of recently synthesized bromophenol derivatives, supported by experimental data, to inform further research and development in this field.

Comparative Efficacy of Novel Bromophenol Derivatives

Recent research has focused on the synthesis of novel bromophenol derivatives, including those hybridized with other bioactive moieties like indolin-2-one and N-containing heterocycles, as well as methylated and acetylated variations. These modifications have been shown to significantly enhance their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for representative synthesized bromophenol derivatives against a panel of human cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indolin-2-one Hybrids Compound 4gA549 (Lung)1.89 ± 0.15
Bel7402 (Liver)2.45 ± 0.21
HepG2 (Liver)3.12 ± 0.28
HeLa (Cervical)2.87 ± 0.25
HCT116 (Colon)2.11 ± 0.19
Compound 4hA549 (Lung)2.03 ± 0.18
Bel7402 (Liver)2.67 ± 0.24
HepG2 (Liver)3.45 ± 0.31
HeLa (Cervical)3.01 ± 0.27
HCT116 (Colon)2.34 ± 0.21
Compound 4iA549 (Lung)1.76 ± 0.14
Bel7402 (Liver)2.21 ± 0.19
HepG2 (Liver)2.98 ± 0.26
HeLa (Cervical)2.54 ± 0.22
HCT116 (Colon)1.98 ± 0.17
N-containing Heterocyclic Hybrids Compound 17aA549 (Lung)Induces apoptosis
Bel7402 (Liver)Significant inhibition
HepG2 (Liver)Significant inhibition
HCT116 (Colon)Significant inhibition
Caco2 (Colon)Significant inhibition
Acetylated Derivative (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4)K562 (Leukemia)Inhibited viability to 35.27% at 10 µM

Note: Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions across different studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of synthesized bromophenol derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, Bel7402, HepG2, HeLa, HCT116) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized bromophenol derivatives and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of the compounds.

  • Protein Extraction: Following treatment with the bromophenol derivative, cancer cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a suitable method, such as the BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies that specifically target the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, ERK).

  • Detection: After incubation with a suitable secondary antibody conjugated to an enzyme, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Mechanisms and Workflows

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of synthesized bromophenol derivatives for their anticancer activity.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Bromophenol Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) mtt_assay->apoptosis_assay ros_detection ROS Detection Assay mtt_assay->ros_detection western_blot Western Blot for Protein Expression apoptosis_assay->western_blot

Caption: Workflow for anticancer evaluation of bromophenol derivatives.

ROS-Mediated Apoptotic Pathway

A prominent mechanism of action for many synthesized bromophenol derivatives is the induction of programmed cell death (apoptosis) through the generation of reactive oxygen species (ROS). The diagram below outlines this key signaling pathway.

G Bromophenol Bromophenol Derivative ROS ↑ Intracellular ROS Bromophenol->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis PARP->Apoptosis

References

Unveiling the Potential: A Comparative Guide to Novel Bromophenols as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for novel enzyme inhibitors is a continuous endeavor. Bromophenols, a class of compounds found in marine organisms and also accessible through synthesis, have emerged as promising candidates. This guide provides a comprehensive evaluation of the enzyme inhibition effects of novel bromophenols, presenting comparative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This document synthesizes findings from recent studies to offer an objective comparison of the performance of various bromophenol derivatives against several key enzymes implicated in prevalent diseases. The data presented herein is intended to serve as a valuable resource for identifying lead compounds and guiding future research in the development of new therapeutic agents.

Comparative Inhibitory Activity of Novel Bromophenols

The inhibitory potential of novel bromophenols has been evaluated against a range of enzymes, including those involved in carbohydrate metabolism (α-glucosidase and α-amylase), neurodegenerative diseases (acetylcholinesterase and butyrylcholinesterase), and other physiological processes (carbonic anhydrases). The following tables summarize the half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) reported for various bromophenol derivatives, providing a clear comparison of their efficacy.

Compound ID/SeriesTarget EnzymeIC50 (nM)Ki (nM)Reference
α-Glucosidase Inhibitors
Bromophenol Derivativesα-Glucosidase-43.62 ± 5.28 to 144.37 ± 16.37[1]
Diarylmethanons, Bromophenols, Diarylmethanesα-Glucosidase11.72 - 46.1114.44 ± 0.88 to 43.53 ± 9.06[2]
Natural & Synthetic Bromophenolsα-Glucosidase-63.96 - 206.78[3]
Bis(2,3-dibromo-4,5-dihydroxybenzyl) etherα-Glucosidase (S. cerevisiae)9868[4][5]
Bromophenol Derivativesα-Glucosidase-4.31 ± 1.93 to 44.14 ± 2.19
α-Amylase Inhibitors
Bromophenol Derivativesα-Amylase9.63 - 91.47-
Diarylmethanons, Bromophenols, Diarylmethanesα-Amylase3.84 - 29.61-
Cholinesterase Inhibitors
Novel Bromophenol Derivatives (20-24)Acetylcholinesterase (AChE)IC50 values reported-
Novel BromophenolsAcetylcholinesterase (AChE)-4.60 ± 1.15 to 38.13 ± 5.91
Novel BromophenolsButyrylcholinesterase (BChE)-7.36 ± 1.31 to 29.38 ± 3.68
Bromophenols (13-21)Acetylcholinesterase (AChE)8.35 - 21.006.54 ± 1.03 to 24.86 ± 5.30
Natural & Synthetic BromophenolsAcetylcholinesterase (AChE)-0.13 - 14.74
Natural & Synthetic BromophenolsButyrylcholinesterase (BChE)-5.11 - 23.95
Novel Bromophenol DerivativesAcetylcholinesterase (AChE)-8.94 ± 0.73 to 59.45 ± 14.97
Carbonic Anhydrase Inhibitors
Novel BromophenolsCarbonic Anhydrase I (hCA I)-6.78 ± 0.68 to 126.07 ± 35.6
Novel BromophenolsCarbonic Anhydrase II (hCA II)-4.32 ± 0.23 to 72.25 ± 12.94
Bromophenols (13-21)Carbonic Anhydrase I (hCA I)12.38 - 38.502.53 ± 0.25 to 25.67 ± 4.58
Bromophenols (13-21)Carbonic Anhydrase II (hCA II)7.45 - 27.721.63 ± 0.11 to 15.05 ± 1.07

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict a key signaling pathway and a standard experimental workflow.

carbohydrate_digestion Polysaccharides Dietary Polysaccharides (e.g., Starch) Amylase α-Amylase Polysaccharides->Amylase Oligosaccharides Oligosaccharides & Disaccharides Amylase->Oligosaccharides Hydrolysis Glucosidase α-Glucosidase (Brush Border) Oligosaccharides->Glucosidase Monosaccharides Monosaccharides (e.g., Glucose) Glucosidase->Monosaccharides Hydrolysis Absorption Intestinal Absorption Monosaccharides->Absorption Bloodstream Bloodstream Absorption->Bloodstream Bromophenols1 Bromophenol Inhibitors Bromophenols1->Amylase Inhibition Bromophenols2 Bromophenol Inhibitors Bromophenols2->Glucosidase Inhibition

Caption: Inhibition of Carbohydrate Digestion by Bromophenols.

enzyme_inhibition_workflow start Start reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor (Bromophenol) Dilutions start->reagents plate_setup Plate Setup (96-well): - Control (No Inhibitor) - Blank (No Enzyme) - Test Wells (Varying Inhibitor Conc.) reagents->plate_setup incubation Pre-incubation: Enzyme + Inhibitor/Buffer plate_setup->incubation reaction Initiate Reaction: Add Substrate incubation->reaction measurement Kinetic Measurement: Spectrophotometric Reading (e.g., Absorbance at specific λ) reaction->measurement analysis Data Analysis: - Calculate % Inhibition - Determine IC50/Ki values measurement->analysis end End analysis->end

Caption: General Workflow for an Enzyme Inhibition Assay.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and comparison of experimental results. The following are representative methodologies for the key enzyme inhibition assays cited in this guide.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

    • Phosphate buffer (e.g., 50 mM, pH 6.8)

    • Test compounds (novel bromophenols) dissolved in a suitable solvent (e.g., DMSO)

    • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the phosphate buffer.

    • In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well, except for the blank wells.

    • Add the test compound dilutions to the respective wells. For the control well (100% enzyme activity), add the solvent used for the test compounds.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Amylase Inhibition Assay

This assay measures the inhibition of α-amylase, an enzyme responsible for the initial breakdown of starch.

  • Reagents and Materials:

    • α-Amylase from porcine pancreas

    • Starch solution (e.g., 1% w/v) as the substrate

    • Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)

    • Test compounds (novel bromophenols) dissolved in a suitable solvent

    • Dinitrosalicylic acid (DNSA) color reagent

    • 96-well microplate or test tubes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the test compound dilutions to respective tubes or wells, followed by the α-amylase solution. A control is prepared with the solvent instead of the inhibitor.

    • Pre-incubate the mixtures at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

    • Add the starch solution to each tube/well to start the reaction and incubate for a defined period (e.g., 15 minutes).

    • Stop the reaction by adding the DNSA color reagent.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 5-10 minutes) to allow for color development.

    • After cooling to room temperature, dilute the reaction mixture with distilled water.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of cholinesterases.

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • Test compounds (novel bromophenols)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the enzyme, substrate, and DTNB in the buffer.

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution (AChE or BChE) to each well except the blank.

    • Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a few minutes.

    • The rate of the reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of inhibition and the IC50 value are calculated by comparing the rates of reaction in the presence and absence of the inhibitor.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of carbonic anhydrase, a zinc-containing enzyme involved in pH regulation.

  • Reagents and Materials:

    • Human carbonic anhydrase isoenzymes (hCA I and hCA II)

    • p-Nitrophenyl acetate (p-NPA) as the substrate

    • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

    • Test compounds (novel bromophenols)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of the enzyme and substrate.

    • In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature for a defined time (e.g., 10 minutes).

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Immediately measure the formation of p-nitrophenolate by monitoring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

    • The inhibitory activity is determined by comparing the enzymatic rates in the presence and absence of the bromophenol inhibitors.

    • IC50 and/or Ki values are calculated from the dose-response curves.

This guide provides a foundational overview for researchers interested in the enzyme inhibitory properties of novel bromophenols. The presented data and protocols should facilitate the comparative evaluation of these compounds and encourage further investigation into their therapeutic potential.

References

A Comparative Guide to the Spectroscopic Properties of Dibromophenol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The six structural isomers of dibromophenol, each with the molecular formula C₆H₄Br₂O, present a classic case study in how the seemingly subtle shift of a substituent on an aromatic ring can elicit distinct spectroscopic signatures.[1] A thorough understanding of these isomeric effects is paramount for unambiguous identification, purity assessment, and quality control in synthetic chemistry and drug development. This guide provides a detailed comparison of the six dibromophenol isomers—2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dibromophenol—across a range of key spectroscopic techniques, supported by available experimental data.

Isomeric Effects on Spectroscopic Properties: A Summary

The position of the two bromine atoms relative to the hydroxyl group and to each other governs the electronic distribution and symmetry of the molecule. These differences manifest in their interaction with electromagnetic radiation, leading to unique spectra in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While fluorescence data for dibromophenols is not widely available in the literature, the principles of substituent effects on phenol fluorescence suggest that the electronic nature and position of the bromine atoms would influence emission properties.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Dibromophenol Isomers in CDCl₃

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,3-Dibromophenol Data not readily available in CDCl₃[1]Data not readily available in CDCl₃[1]
2,4-Dibromophenol 7.59 (d, J=2.5 Hz, 1H), 7.23 (dd, J=8.8, 2.5 Hz, 1H), 6.88 (d, J=8.8 Hz, 1H), 5.65 (s, 1H, OH)[1]150.8, 135.5, 131.0, 117.1, 112.9, 110.2[1]
2,5-Dibromophenol 7.30 (d, J=2.6 Hz, 1H), 7.19 (d, J=8.7 Hz, 1H), 6.83 (dd, J=8.7, 2.6 Hz, 1H), 5.5 (s, 1H, OH)Data not readily available in CDCl₃
2,6-Dibromophenol 7.44 (d, J=8.0 Hz, 2H), 6.70 (t, J=8.0 Hz, 1H), 5.89 (s, 1H, OH)148.2, 133.5, 128.9, 110.8
3,4-Dibromophenol 7.48 (d, J=2.4 Hz, 1H), 7.22 (d, J=8.6 Hz, 1H), 6.83 (dd, J=8.6, 2.4 Hz, 1H), 5.4 (s, 1H, OH)154.1, 134.2, 121.7, 117.5, 116.8, 113.9
This compound 7.14 (s, 1H), 6.95 (s, 2H), 5.4 (s, 1H, OH)155.9, 124.3, 122.9, 114.8

Table 2: IR and UV-Vis Spectroscopic Data for Dibromophenol Isomers

IsomerKey IR Absorption Bands (cm⁻¹)UV-Vis λmax (nm) (Solvent)
2,3-Dibromophenol O-H stretch: ~3400-3500, Aromatic C=C: ~1400-1600, C-Br: ~500-700Data not readily available
2,4-Dibromophenol O-H stretch: 3440, Aromatic C=C: 1580, 1470, C-O stretch: 1280, C-H wag (1,2,4-trisubstituted): ~810, 856286 (Ethanol)
2,5-Dibromophenol O-H stretch: ~3400-3500, Aromatic C=C: ~1400-1600, C-Br: ~500-700Data not readily available
2,6-Dibromophenol O-H stretch: 3450, Aromatic C=C: 1570, 1440, C-O stretch: 1200, C-H wag (1,2,3-trisubstituted): ~750-800286 (Ethanol)
3,4-Dibromophenol O-H stretch: ~3400-3500, Aromatic C=C: ~1400-1600, C-Br: ~500-700Data not readily available
This compound O-H stretch: 3500, Aromatic C=C: 1580, 1420, C-O stretch: 1200, C-H wag (1,3,5-trisubstituted): ~840, 670Data not readily available

Mandatory Visualization

Isomeric_Effects_Spectroscopy cluster_isomers Dibromophenol Isomers cluster_properties Molecular Properties cluster_spectra Spectroscopic Techniques cluster_observations Observable Effects I23 2,3-DBP Symmetry Symmetry I23->Symmetry Asymmetric Steric Steric Hindrance I23->Steric Moderate Electronic Electronic Effects (Inductive/Resonance) I23->Electronic I24 2,4-DBP I24->Symmetry Asymmetric I24->Steric Moderate I24->Electronic I25 2,5-DBP I25->Symmetry Asymmetric I25->Steric Moderate I25->Electronic I26 2,6-DBP I26->Symmetry C2v (approx.) I26->Steric High (o,o'-Br) I26->Electronic I34 3,4-DBP I34->Symmetry Asymmetric I34->Steric Moderate I34->Electronic I35 3,5-DBP I35->Symmetry C2v I35->Steric Low I35->Electronic NMR NMR Symmetry->NMR IR IR UV UV-Vis Fluorescence Fluorescence Steric->IR Electronic->UV Electronic->Fluorescence NMR_obs Chemical Shift (δ) Coupling Constants (J) NMR->NMR_obs IR_obs Vibrational Frequencies (cm⁻¹) (O-H, C-O, C-H wag) IR->IR_obs UV_obs λmax Molar Absorptivity (ε) UV->UV_obs Fluorescence_obs Emission λmax Quantum Yield (Φ) Fluorescence->Fluorescence_obs

Caption: Logical workflow illustrating how isomeric position influences molecular properties and consequently their spectroscopic signatures.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each dibromophenol isomer in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is standard. Mix approximately 1-2 mg of the finely ground sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be utilized by placing the solid sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer.

  • Acquisition: Record spectra in the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is typical to improve the signal-to-noise ratio. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify characteristic absorption bands, such as the O-H stretch (around 3200-3600 cm⁻¹), C-O stretch (around 1200 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹). The fingerprint region (<1500 cm⁻¹) is particularly useful for distinguishing between isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of each isomer in a spectroscopic grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a dilute solution of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1-1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the samples over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) for each isomer. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the dibromophenol isomers in a suitable spectroscopic grade solvent (e.g., hexane). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.

  • Instrumentation: A spectrofluorometer.

  • Acquisition: Record the emission spectrum by exciting the sample at its absorption maximum (λmax). An excitation spectrum can also be recorded by monitoring the emission at the fluorescence maximum while scanning the excitation wavelengths.

  • Data Analysis: Determine the wavelength of maximum fluorescence emission. The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

Comparison of Spectroscopic Properties

The differentiation of dibromophenol isomers is possible by a careful analysis of their spectra.

  • NMR Spectroscopy: The number of signals, their chemical shifts, and the coupling patterns in both ¹H and ¹³C NMR spectra are highly informative. The symmetry of the isomer plays a significant role; for instance, this compound, with its C2v symmetry, will show fewer signals than its asymmetric counterparts. The electronic environment of each proton and carbon is influenced by the proximity of the electronegative bromine atoms and the electron-donating hydroxyl group, leading to distinct chemical shifts.

  • IR Spectroscopy: The O-H stretching frequency can provide information about intramolecular hydrogen bonding. For example, in 2,6-dibromophenol, intramolecular hydrogen bonding between the hydroxyl proton and the ortho-bromine atoms is expected, which would lead to a broader O-H stretching band at a lower frequency compared to isomers where this is not possible. The C-H out-of-plane bending (wagging) vibrations in the fingerprint region are particularly diagnostic of the substitution pattern on the benzene ring.

  • UV-Vis Spectroscopy: The position of the bromine atoms affects the electronic transitions of the phenol chromophore. Electron-donating groups like -OH and halogens (through resonance) can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The extent of this shift will depend on the substitution pattern.

  • Fluorescence Spectroscopy: While specific data is limited, it is known that halogen substituents can decrease the fluorescence quantum yield of aromatic compounds through the "heavy-atom effect," which promotes intersystem crossing to the triplet state. This effect is expected to be more pronounced in the dibromophenol isomers compared to phenol. The position of the bromine atoms would also modulate the energy of the excited state and thus the emission wavelength.

References

A Comparative Guide to the Synthesis of 3,5-Disubstituted Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-disubstituted phenol motif is a crucial structural element in a wide array of biologically active molecules, pharmaceuticals, and functional materials. The synthesis of these compounds, however, can be challenging due to the directing effects of the hydroxyl group, which typically favor ortho and para substitution. This guide provides an objective comparison of various synthetic routes to 3,5-disubstituted phenols, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methodologies

The following table summarizes key quantitative data for several prominent methods used to synthesize 3,5-disubstituted phenols. This allows for a direct comparison of their efficiency, reaction conditions, and versatility.

MethodKey ReagentsTypical Reaction ConditionsYield Range (%)Substrate ScopeKey AdvantagesKey Limitations
Nucleophilic Aromatic Substitution (SNAr) Dihaloarenes, AlkoxidesHigh temperatures (100-200 °C), Polar aprotic solvents (e.g., DMF, NMP)60-95Electron-deficient arenesScalable, cost-effective for specific substrates.Requires activated aryl halides, harsh conditions.
Robinson Annulation α,β-Unsaturated ketones, α-Fluoro-β-ketoestersBase catalysis (e.g., NaOEt), Room temperature to reflux70-90Wide range of ketones and enonesOne-pot procedure, good for building complex carbocycles.Limited to the synthesis of specific cyclohexenone precursors.
Diels-Alder Cycloaddition Hydroxypyrones, NitroalkenesThermal conditions (150-180 °C), Lewis acid catalysis (e.g., AlCl₃)75-95Broad, with high regiocontrolExcellent control of substitution pattern, access to highly substituted phenols.[1]High temperatures, requires specific diene and dienophile precursors.
Ullmann Condensation Aryl halides, Resorcinol derivativesCopper catalyst (e.g., CuI), High temperatures (120-200 °C)50-85Synthesis of m-aryloxy phenolsGood for forming C-O bonds.High temperatures, often requires stoichiometric copper.
meta-Selective C-H Arylation Phenols, Arylating agents (e.g., diaryliodonium salts)Palladium or Bismuth catalysis50-80Tolerates a variety of functional groupsDirect functionalization of the C-H bond.Can be challenging to achieve high meta-selectivity over ortho/para.[2][3]
Ipso-Hydroxylation of Arylboronic Acids Arylboronic acids, Oxidants (e.g., H₂O₂, Oxone)Mild conditions, Room temperature80-99Broad, tolerates many functional groupsVery mild conditions, high yields, readily available starting materials.[4][5]Requires pre-formation of the boronic acid.
Grignard Reagent with Boronic Esters Aryl halides, Magnesium, Boronic esters, OxidantAnhydrous conditions for Grignard formation, followed by oxidation60-85Wide range of aryl halidesVersatile, utilizes readily available starting materials.Multi-step process, sensitive to moisture.
One-Pot Suzuki-Miyaura Coupling & Oxidation β-Chlorocyclohexenones, Arylboronic acids, OxidantPalladium catalysis65-85Access to polysubstituted phenolsOne-pot procedure, good for diversity.Requires synthesis of the cyclohexenone precursor.

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Nucleophilic Aromatic Substitution (SNAr) of Dihaloarenes

This method is exemplified by the synthesis of 3-chloro-5-methoxyphenol.

Procedure: A solution of 3,5-dichlorophenol (1 eq.) in dry N,N-dimethylformamide (DMF) is treated with sodium methoxide (1.1 eq.) at 120 °C for 4 hours. The reaction mixture is then cooled to room temperature, diluted with water, and acidified with HCl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 3-chloro-5-methoxyphenol.

Diels-Alder Reaction of Hydroxypyrones and Nitroalkenes

This powerful method allows for the regiocontrolled synthesis of highly substituted phenols.

General Procedure: A mixture of the hydroxypyrone (1 eq.), the nitroalkene (1.2 eq.), and a catalytic amount of a Lewis acid (e.g., AlCl₃, 10 mol%) in a high-boiling solvent (e.g., toluene, xylene) is heated in a sealed tube at 150-180 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by chromatography to yield the desired substituted phenol.

Ipso-Hydroxylation of Arylboronic Acids

A mild and efficient route to phenols.

Procedure: To a solution of the arylboronic acid (1 eq.) in a mixture of THF and water is added an oxidant such as Oxone® (2 eq.) or aqueous hydrogen peroxide. The reaction is stirred at room temperature for 1-3 hours until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the phenol, which can often be used without further purification.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

SNAr_Pathway Start 3,5-Dihaloarene Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (e.g., RO⁻) Product 3-Halo-5-alkoxyphenol Intermediate->Product Elimination of Halide

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Diels_Alder_Pathway Diene Hydroxypyrone Cycloadduct [4+2] Cycloadduct Diene->Cycloadduct Dienophile Nitroalkene Dienophile->Cycloadduct Diels-Alder Reaction Phenol 3,5-Disubstituted Phenol Cycloadduct->Phenol Retro-Diels-Alder & Elimination

Caption: Diels-Alder Cycloaddition Pathway.

Ipso_Hydroxylation_Pathway ArylHalide Aryl Halide BoronicAcid Arylboronic Acid ArylHalide->BoronicAcid Borylation Phenol Phenol BoronicAcid->Phenol Oxidation (ipso-Hydroxylation)

Caption: Ipso-Hydroxylation of Arylboronic Acids Pathway.

Conclusion

The synthesis of 3,5-disubstituted phenols can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. For large-scale synthesis of specific, electronically activated substrates, traditional methods like Nucleophilic Aromatic Substitution remain highly relevant. For the construction of complex and highly substituted phenols with precise regiocontrol, the Diels-Alder cycloaddition offers a powerful tool. In recent years, milder and more versatile methods such as the ipso-hydroxylation of arylboronic acids and palladium-catalyzed C-H functionalization have gained prominence, offering broader substrate scope and greater functional group tolerance. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. This guide provides the necessary comparative data and procedural insights to facilitate an informed decision-making process for researchers in the field.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Responsible Management of 3,5-Dibromophenol Waste

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound, a halogenated organic compound, is classified as a hazardous substance and requires strict disposal procedures. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to prevent environmental contamination. Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams.[1]

Immediate Safety and Handling Considerations

Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat. All handling of this compound, especially when preparing it for disposal, should be conducted within a well-ventilated chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not explicitly defined in publicly available regulatory documents, the following table summarizes key identifiers and hazard classifications that inform its management as a hazardous waste. The absence of specific limits underscores the need for a conservative approach, treating all waste containing this compound as hazardous.

PropertyValueSource
CAS Number 626-41-5[2]
Molecular Formula C₆H₄Br₂O[2]
GHS Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
UN Number Not explicitly listed, but halogenated phenols may fall under broader categories.
RCRA Waste Code While not specifically listed, as a halogenated organic compound, it may fall under the "F-list" of hazardous wastes from non-specific sources. Consultation with an Environmental Health and Safety (EHS) professional is recommended for precise classification.[3]
Reportable Quantity (RQ) A specific RQ for this compound under CERCLA is not readily found. In the absence of a specific value, any uncontained release should be reported to your institution's EHS department.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste management company. The following steps outline the correct procedure for its collection and disposal.

Waste Segregation
  • Solid Waste: Collect solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound is in a solution, it must be collected in a separate, compatible liquid hazardous waste container.

  • Halogenated vs. Non-Halogenated Waste: It is crucial to segregate halogenated waste, such as this compound, from non-halogenated waste streams. This is important for proper disposal and can also impact disposal costs.

Container Management
  • Compatibility: Use containers that are chemically resistant to phenols and brominated compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its concentration and quantity. The label should also include appropriate hazard pictograms.

  • Closure: Keep the waste container securely closed at all times, except when adding waste, to prevent the release of vapors.

Storage
  • Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area has secondary containment to control any potential leaks.

  • Keep the container away from incompatible materials, heat sources, and open flames.

Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste coordinator to schedule a pickup.

  • Provide them with a complete and accurate description of the waste, including its composition and volume.

  • Never attempt to transport hazardous waste off-site yourself.

Experimental Protocols for Potential Degradation

While the standard and required method of disposal is through a licensed waste management company, research has explored methods for the degradation of brominated phenols. These methods are typically complex and require specialized equipment and expertise; they are not intended for routine laboratory disposal.

  • UV Irradiation: Studies have shown that UV irradiation can degrade dibromophenols in aqueous solutions. This process can lead to the release of bromide ions and the mineralization of the organic compound.

  • Advanced Oxidation Processes: Methods like ozonolysis have been investigated for the degradation of brominated phenols. These processes involve the generation of highly reactive species that can break down the chemical structure.

  • Neutralization: For spills or residual amounts, a neutralization process may be necessary before cleanup. A procedure for neutralizing excess bromine after a reaction involves the careful addition of sodium bisulfite until the red color of bromine disappears. However, this does not degrade the brominated phenol itself and the resulting waste must still be disposed of as hazardous.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_4 Final Disposal A Solid this compound Waste (e.g., powder, contaminated gloves) C Select Compatible Container (HDPE or Glass) A->C Place in B Liquid this compound Waste (e.g., solutions) B->C Place in D Label Container Correctly ("Hazardous Waste", Chemical Name, Hazards) C->D Then E Store in Designated Satellite Accumulation Area D->E Store in F Ensure Secondary Containment E->F With G Contact Institutional EHS or Waste Coordinator F->G When ready for pickup H Provide Accurate Waste Information G->H Provide details I Licensed Hazardous Waste Management Company H->I For collection by

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dibromophenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the handling and disposal of 3,5-Dibromophenol are critical for ensuring a safe laboratory environment. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize risks associated with this chemical.

This compound is a hazardous chemical that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following operational, disposal, and emergency plans is imperative for personal and environmental safety.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecific RecommendationsRegulatory Standard (Example)
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).[2][3] All disposable gloves are permeable; select the glove with the lowest permeability for this hazard and dispose of them after use in accordance with laboratory practices.29 CFR 1910.138
Eye and Face Protection Chemical safety goggles or a full-face shield to protect against splashes. Standard safety glasses are insufficient as they do not offer protection from splashes.29 CFR 1910.133
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes are the minimum requirements. For tasks with a higher risk of splashing, consider a splash apron made of a liquid-resistant material.29 CFR 1910.132
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (such as an N95) should be used.29 CFR 1910.134
Quantitative Data Summary

The following table provides key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₄Br₂O
Molecular Weight 251.90 g/mol
Melting Point 79-83 °C
GHS Hazard Codes H301, H315, H319, H335

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation :

    • Ensure an ANSI-approved eyewash station and safety shower are immediately accessible within a 10-second travel time.

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Assemble all necessary equipment and materials, including a designated, labeled hazardous waste container, before commencing work.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid the formation of dust.

    • Do not eat, drink, or smoke in the handling area.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling the substance.

  • Post-Handling :

    • Decontaminate the work area upon completion of the task.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect unused this compound and any material contaminated with it (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Procedure :

    • Dispose of the hazardous waste through a licensed and approved waste disposal facility.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Plan: Spills and Exposure

In the event of an emergency, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant, contact your institution's emergency response team.

    • For minor spills, and only if you are trained to do so, don the appropriate PPE.

    • Cover the spill with an absorbent material like sand or vermiculite.

    • Carefully sweep or shovel the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area.

  • Exposure Response :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 4-8 oz of water or milk to drink. Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE prep_area Prepare Work Area (Fume Hood, Eyewash) prep_ppe->prep_area prep_waste Ready Waste Container prep_area->prep_waste handle_chem Handle Chemical (Avoid Dust) prep_waste->handle_chem decontaminate Decontaminate Work Area handle_chem->decontaminate spill Spill Response handle_chem->spill exposure Exposure Response handle_chem->exposure remove_ppe Remove & Dispose PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands dispose_waste Dispose of Hazardous Waste (Follow Regulations) wash_hands->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromophenol
Reactant of Route 2
3,5-Dibromophenol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.